Product packaging for 6-Amino-2-bromo-3-chlorobenzoic acid(Cat. No.:CAS No. 65971-76-8)

6-Amino-2-bromo-3-chlorobenzoic acid

Cat. No.: B1588934
CAS No.: 65971-76-8
M. Wt: 250.48 g/mol
InChI Key: PXHYZQUJCFJBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Amino-2-bromo-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B1588934 6-Amino-2-bromo-3-chlorobenzoic acid CAS No. 65971-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHYZQUJCFJBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435729
Record name 6-Amino-2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65971-76-8
Record name 6-Amino-2-bromo-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65971-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-bromo-3-chlorobenzoic acid (CAS 65971-76-8): A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-chlorobenzoic acid, a uniquely substituted anthranilic acid derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring amino, bromo, and chloro substituents on a benzoic acid core, provides a strategic platform for the synthesis of complex heterocyclic scaffolds and novel therapeutic agents. This technical guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery, the demand for novel molecular architectures with precisely tuned pharmacological profiles is ever-increasing. Halogenated aminobenzoic acids are a class of organic compounds that have garnered considerable attention as versatile scaffolds due to the unique reactivity and steric influence imparted by the halogen and amino substituents.[1] this compound (Figure 1) is a prime example of such a strategic building block.

The presence of three distinct functional groups—a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and two different halogen atoms (bromine and chlorine) with differential reactivity in cross-coupling reactions—offers medicinal chemists a powerful tool for molecular diversification. This guide will delve into the key technical aspects of this compound, providing researchers with the foundational knowledge to effectively utilize it in their synthetic campaigns.

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its successful application in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1. These properties are crucial for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyValueSource
CAS Number 65971-76-8[2][3]
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [2][3]
Appearance Solid[4]
Purity ≥95%[2][3]
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
logP (calculated) 2.3829[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

While comprehensive, publicly available experimental spectra for this specific compound are limited, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid, and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton as a singlet at a downfield chemical shift, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the benzene ring and the carboxylic acid. The chemical shifts will be indicative of the substitution pattern, with the carbons attached to the halogens and the carboxylic acid appearing at lower field.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 2.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino group)3500-3300 (two bands)
O-H stretch (carboxylic acid)3300-2500 (broad)
C=O stretch (carboxylic acid)1760-1690
C=C stretch (aromatic ring)1600-1450
C-Br stretch710-505
C-Cl stretch800-700

Table 2: Expected Characteristic IR Absorption Bands

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions containing these halogens.

Synthesis and Reactivity

Synthetic Approaches

A general workflow for the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves nitration of m-toluic acid, followed by hydrogenation to the amine, and subsequent chlorination.[6] A similar strategic approach could be envisioned for the target molecule.

Diagram 1: A conceptual synthetic workflow for this compound.
Reactivity Profile and Strategic Use in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for selective transformations.

3.2.1. Cross-Coupling Reactions: A Gateway to Molecular Complexity

The presence of both bromo and chloro substituents makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization at the 2-position.[7]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the bromo-position, leaving the chloro-substituent intact for subsequent transformations. This allows for a stepwise and controlled elaboration of the molecular scaffold.[8][9][10]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond can be exploited for selective amination at the 2-position.

Cross_Coupling_Reactivity start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) start:f0->suzuki Selective at C-Br buchwald Buchwald-Hartwig Amination (R-NH₂, Pd catalyst, base) start:f0->buchwald Selective at C-Br product_suzuki 6-Amino-2-aryl-3-chlorobenzoic acid suzuki->product_suzuki:f0 product_buchwald 6-Amino-2-(N-substituted)-3-chlorobenzoic acid buchwald->product_buchwald:f0

Diagram 2: Selective cross-coupling reactions of this compound.

3.2.2. Amide Bond Formation

The carboxylic acid functionality provides a convenient handle for amide bond formation through standard coupling reagents (e.g., HATU, HOBt/EDC), allowing for the attachment of various amine-containing fragments and the extension of the molecular structure.

3.2.3. Reactions of the Amino Group

The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds, particularly in the field of oncology.

A Privileged Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts.[11] The scaffold of this compound is found within the structure of several potent kinase inhibitors. Its rigid, substituted aromatic core can serve as a template to orient functional groups for optimal binding to the kinase active site.

While specific examples detailing the use of this exact isomer are often proprietary and found within patent literature, the broader class of substituted aminobenzoic acids is prevalent in the design of inhibitors targeting various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[12] For example, the synthesis of pyrimidine-based Aurora kinase inhibitors has utilized related dichlorinated aminopyrimidine intermediates, highlighting the importance of halogenated amino scaffolds in this area.[13]

Kinase_Inhibitor_Scaffold scaffold This compound functionalization Synthetic Elaboration (Cross-coupling, Amidation, etc.) scaffold->functionalization library Library of Diverse Analogs functionalization->library screening Kinase Activity Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Diagram 3: Role of the scaffold in a typical kinase inhibitor discovery workflow.
Broader Applications in Medicinal Chemistry

Beyond kinase inhibitors, the structural motifs accessible from this compound are relevant to a wide range of therapeutic targets. Substituted aminobenzoic acids are known to be key components in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[10] The ability to readily diversify the core structure through the reactions described above makes it an invaluable tool for generating compound libraries for high-throughput screening and lead discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][15]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][15]

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value building block for researchers and scientists in drug discovery and development. Its multifunctional nature, combined with the potential for selective chemical transformations, provides a robust platform for the synthesis of novel and complex molecular entities. The strategic application of this scaffold, particularly in the design of kinase inhibitors, underscores its importance in the ongoing quest for new and effective therapies. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the laboratory.

References

An In-Depth Technical Guide to 6-Amino-2-bromo-3-chlorobenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-chlorobenzoic acid, a halogenated aromatic amine, is a versatile building block in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern, featuring amino, bromo, and chloro moieties on a benzoic acid core, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed analysis of its spectroscopic characteristics, a plausible synthetic route, and insights into its potential applications in medicinal chemistry.

Physicochemical Properties

This compound (CAS Number: 65971-76-8) is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
Physical Form Solid[1]
Boiling Point 382.4 ± 42.0 °C (Predicted)[1]
Storage Store at room temperature in a dry, sealed container.[1][2]

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its structural analogues, a predictive interpretation of its spectral data can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the surrounding substituents. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield, broad singlet. For comparison, the ¹H NMR spectrum of 4-aminobenzoic acid in DMSO-d₆ shows the carboxylic acid proton at ~11.95 ppm, the aromatic protons at ~7.64 and ~6.61 ppm, and the amino protons at ~5.90 ppm.[3]

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzene ring and the carboxyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom, influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[4]

  • O-H stretching: A very broad band from 2500-3300 cm⁻¹, typical for the hydroxyl group of a carboxylic acid, often overlapping with C-H stretching bands.[5]

  • C=O stretching: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]

  • C-N stretching: An absorption in the 1250-1340 cm⁻¹ region for the aromatic amine.[6]

  • C-Br and C-Cl stretching: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak ([M]⁺) and isotopic peaks corresponding to the presence of bromine and chlorine atoms. The fragmentation pattern will be characteristic of a substituted benzoic acid, with common losses of H₂O, CO, and COOH. The fragmentation of the carbon-halogen bonds is also expected.[7][8]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the amino group, the carboxylic acid, and the halogen substituents.

Reactivity of the Amino Group

The amino group is a nucleophilic center and can undergo various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various substitution reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amide formation: Reaction with amines, often requiring activation of the carboxylic acid.

  • Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Halogen Substituents

The bromine and chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, although the ring is deactivated by the carboxylic acid group. More importantly, they are excellent handles for palladium-catalyzed cross-coupling reactions , which are pivotal in modern drug discovery.[9]

  • Suzuki-Miyaura Coupling: The bromo or chloro group can be coupled with boronic acids to form new carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.[10]

  • Buchwald-Hartwig Amination: The C-Br or C-Cl bond can be converted to a C-N bond by reacting with an amine in the presence of a palladium catalyst.[10]

  • Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes.

The differential reactivity of the bromine and chlorine atoms provides a strategic advantage for sequential cross-coupling reactions, enabling the synthesis of complex, highly substituted aromatic compounds.

Synthesis

Hypothetical Synthetic Workflow:

G A 2-Bromo-3-chloroaniline B Protection of Amino Group A->B e.g., Ac₂O, Pyridine C Directed ortho-Lithiation B->C e.g., n-BuLi, THF, -78°C D Carboxylation (e.g., with CO₂) C->D E Deprotection D->E e.g., HCl, H₂O, heat F This compound E->F

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Conceptual):

  • Protection of the Amino Group: React 2-bromo-3-chloroaniline with an appropriate protecting group, such as acetic anhydride, to form the corresponding acetanilide. This prevents interference from the amino group in subsequent steps.

  • Directed ortho-Lithiation: The protected aniline is then subjected to directed ortho-lithiation using a strong base like n-butyllithium at low temperatures. The directing effect of the amide group would favor lithiation at the C6 position.

  • Carboxylation: The resulting lithiated intermediate is quenched with a source of carbon dioxide, such as dry ice or CO₂ gas, to introduce the carboxylic acid group.

  • Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Applications in Drug Development

Substituted aminobenzoic acids are a class of compounds that feature prominently in medicinal chemistry.[12] They serve as valuable scaffolds for the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound make it an attractive starting material for the development of novel therapeutics.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The aminobenzoic acid core can be elaborated to synthesize inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[13]

  • Antimicrobial Agents: This scaffold can be used to generate novel antibacterial and antifungal compounds.

  • Enzyme Inhibitors: The versatile functional groups allow for the design of inhibitors for a variety of enzymes, such as p-aminobenzoic acid synthase, which is a target for antibiotics and herbicides.[14]

Logical Relationship for Drug Discovery Application:

G A This compound B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B C Amide Bond Formation A->C D Library of Diverse Substituted Analogs B->D C->D E High-Throughput Screening D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimized Drug Candidate G->H

Caption: Workflow for utilizing the core in drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its rich functionality allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecules with potential therapeutic applications. Further experimental characterization of its physical properties and the development of robust synthetic protocols will undoubtedly expand its utility in the scientific community.

References

An In-Depth Technical Guide to 6-Amino-2-bromo-3-chlorobenzoic Acid: A Versatile Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Amino-2-bromo-3-chlorobenzoic acid, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and chemical properties, outlines detailed protocols for its synthesis and characterization, and explores its reactivity and potential applications, particularly in the context of modern drug discovery.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted benzene derivative featuring an amino group, a carboxylic acid, a bromine atom, and a chlorine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

The strategic placement of the halogens—a more reactive bromine at the 2-position and a less reactive chlorine at the 3-position—offers opportunities for selective functionalization, a key consideration in multi-step synthetic campaigns. The amino and carboxylic acid groups provide handles for amide bond formation, salt formation, and further derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
CAS Number 65971-76-8[1]
IUPAC Name This compoundN/A
Synonyms 2-Bromo-3-chloro-6-amino benzoic acid[1]
Appearance Solid (predicted)[N/A]
Purity (Typical) ≥95%[1]
Storage Store at room temperature, sealed in a dry environment.[1]
SMILES O=C(O)C1=C(N)C=CC(Cl)=C1Br[1]

Molecular Structure and Synthesis

The structure of this compound presents a unique substitution pattern on the benzene ring. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

Proposed Retrosynthetic Analysis and Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established organic chemistry principles for substituted anilines and benzoic acids. A common strategy involves the halogenation of a suitable precursor. One potential route begins with 2-amino-5-chlorobenzoic acid, which is commercially available.

synthesis_workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule cluster_purification Purification start 2-Amino-5-chlorobenzoic acid reaction Electrophilic Bromination (e.g., Br₂ in Acetic Acid) start->reaction product This compound reaction->product purification Recrystallization product->purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the bromination of related aminobenzoic acids.[2] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves bromine, which is toxic and corrosive.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

    • Stir the mixture at room temperature until all the solid has dissolved.

  • Bromination:

    • In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

    • Cool the reaction flask in an ice bath to 0-5 °C.

    • Add the bromine solution dropwise to the stirred solution of the aminobenzoic acid over 30-60 minutes, ensuring the temperature remains below 10 °C. The amino group is an activating group, directing the electrophilic bromine to the ortho and para positions. The position ortho to the amino group and meta to the carboxylic acid is expected to be highly activated.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of the reaction mixture).

    • A precipitate should form. If not, the product may be extracted with a suitable organic solvent like ethyl acetate.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and hydrobromic acid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield the final product.

    • Dry the purified solid under vacuum.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is derived from the differential reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This allows for selective functionalization at the 2-position while leaving the chlorine atom at the 3-position intact for subsequent transformations. This regioselectivity is a powerful tool for building molecular complexity.

  • Amide Bond Formation: The carboxylic acid and amino groups can be readily converted into amides, esters, and other derivatives using standard organic synthesis techniques. The amino group can also undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

Representative Application: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, demonstrating the selective reactivity of the C-Br bond.[3]

  • Reagents and Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2-aryl-3-chlorobenzoic acid.

suzuki_coupling reagent1 This compound plus + reagent1->plus catalyst Pd Catalyst Base reagent2 Arylboronic Acid (Ar-B(OH)₂) plus->reagent2 product 6-Amino-2-aryl-3-chlorobenzoic acid catalyst->product

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in many biologically active compounds. Substituted aminobenzoic acids are a class of compounds with a broad range of therapeutic applications.[5][6]

  • Scaffold for Heterocyclic Synthesis: This molecule is an ideal starting material for the synthesis of complex heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[4]

  • Potential Antimicrobial and Anticancer Agents: Numerous derivatives of p-aminobenzoic acid (PABA) have been investigated for their antimicrobial and cytotoxic properties.[7] The unique substitution pattern of this compound could be exploited to generate novel analogs with potential activity against various pathogens or cancer cell lines.

  • Fragment-Based Drug Discovery: As a "fragment," this molecule possesses key functional groups that can be used to probe the binding pockets of biological targets. Its rigid, substituted aromatic core can serve as an anchor point for building more potent and selective drug candidates.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended, with expected observations based on the molecular structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons appearing as doublets or multiplets in the aromatic region (approx. 6.5-8.0 ppm).- Broad singlet for the -NH₂ protons (can exchange with D₂O).- Broad singlet for the carboxylic acid -OH proton (can exchange with D₂O).
¹³C NMR - Six distinct signals for the aromatic carbons.- A signal for the carboxylic acid carbonyl carbon (typically >165 ppm).
IR Spectroscopy - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- O-H stretch for the carboxylic acid (broad, approx. 2500-3300 cm⁻¹).- C=O stretch for the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-Br and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (250.48).- A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Conclusion

This compound represents a highly functionalized and versatile building block for advanced organic synthesis. Its key strengths lie in the differential reactivity of its halogen substituents, which enables selective and controlled functionalization. For researchers in drug discovery and materials science, this compound offers a valuable starting point for the creation of novel and complex molecules. The protocols and insights provided in this guide aim to facilitate its effective use in the laboratory, paving the way for new discoveries and applications.

References

A Guide to the Strategic Synthesis of 6-Amino-2-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-Amino-2-bromo-3-chlorobenzoic acid is a highly functionalized aromatic compound of significant interest in the development of pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring amino, bromo, chloro, and carboxylic acid moieties, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth examination of a primary, regioselective pathway for its synthesis, designed for chemical researchers and drug development professionals. The narrative emphasizes the chemical rationale behind procedural steps, offering field-proven insights into reaction mechanisms, experimental protocols, and process optimization.

Introduction: The Significance of a Multifunctional Scaffold

Substituted anthranilic acids are pivotal precursors in medicinal chemistry and materials science. The strategic introduction of multiple, orthogonally reactive functional groups onto the benzoic acid core creates a scaffold ripe for selective modification. This compound (CAS No: 65971-76-8) is a prime example of such a scaffold.[1][2][3] The amino group serves as a nucleophile or a precursor to a diazonium salt, the carboxylic acid enables amide bond formation, and the two distinct halogen atoms (bromine and chlorine) offer differential reactivity in metal-catalyzed cross-coupling reactions.[4] This guide delineates a robust and logical synthetic sequence, beginning from a commercially available substituted toluene, to afford this valuable compound.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection points for this compound are the amino and carboxyl groups, as their synthesis from other functionalities is well-established in organic chemistry.

  • C-N Bond Disconnection: The 6-amino group can be reliably formed via the reduction of a nitro group. This retrosynthetic step points to 2-bromo-3-chloro-6-nitrobenzoic acid as the immediate precursor. This transformation is highly chemoselective and generally high-yielding.

  • C-C Bond Disconnection: The 1-carboxyl group can be installed through the oxidation of a methyl group. This is a classic and robust transformation, leading back to 2-bromo-3-chloro-6-nitrotoluene .

  • C-N Bond Disconnection (Nitro Group): The 6-nitro group is introduced via electrophilic aromatic substitution (nitration) on 2-bromo-3-chlorotoluene , a suitable starting material.

This analysis establishes a clear, three-step forward synthesis from a halogenated toluene precursor.

G Target This compound Precursor1 2-Bromo-3-chloro-6-nitrobenzoic acid Target->Precursor1 <= (Nitro Reduction) Precursor2 2-Bromo-3-chloro-6-nitrotoluene Precursor1->Precursor2 <= (Methyl Oxidation) StartingMaterial 2-Bromo-3-chlorotoluene Precursor2->StartingMaterial <= (Nitration)

Caption: Retrosynthetic pathway for the target molecule.

The Primary Synthesis Pathway: From Toluene to Target

This section details the forward synthesis, providing both the mechanistic rationale and actionable experimental protocols for each transformation.

G cluster_0 Synthesis Workflow A 2-Bromo-3-chlorotoluene B 2-Bromo-3-chloro-6-nitrotoluene A->B Step 1: Nitration (HNO₃, H₂SO₄) C 2-Bromo-3-chloro-6-nitrobenzoic acid B->C Step 2: Oxidation (KMnO₄) D This compound C->D Step 3: Reduction (SnCl₂, HCl)

Caption: Overall forward synthesis scheme.

Step 1: Regioselective Nitration of 2-Bromo-3-chlorotoluene
  • Principle & Expertise: The goal is to introduce a nitro group onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director. The bromo and chloro groups are deactivating, yet also ortho, para-directors. The position para to the methyl group is sterically accessible, but electronic effects from the adjacent halogens may influence this. The position ortho to the methyl group at C6 is the most electronically activated and sterically accessible position, making it the primary site for electrophilic attack by the nitronium ion (NO₂⁺). Careful temperature control (0-5°C) is critical to prevent over-nitration and minimize side-product formation.[5]

  • Experimental Protocol:

    • To a stirred, ice-cooled mixture of concentrated sulfuric acid (H₂SO₄, 30 mL), add 2-bromo-3-chlorotoluene (10.0 g, 48.7 mmol) portion-wise, ensuring the temperature remains below 10°C.

    • Once addition is complete, cool the mixture to 0°C.

    • Add a pre-cooled mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (HNO₃, 10 mL) dropwise via an addition funnel, maintaining the internal temperature between 0-5°C.

    • After the addition, allow the reaction to stir at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. The crude 2-bromo-3-chloro-6-nitrotoluene is typically of sufficient purity for the next step.

ReagentMW ( g/mol )AmountMolar Equiv.
2-Bromo-3-chlorotoluene205.4810.0 g1.0
Conc. H₂SO₄98.0845 mL-
Conc. HNO₃63.0110 mL-
Step 2: Benzylic Oxidation to Form the Carboxylic Acid
  • Principle & Expertise: This step converts the methyl group into a carboxylic acid. A powerful oxidizing agent is required. Potassium permanganate (KMnO₄) is an effective and common choice for this transformation. The reaction is typically performed in an aqueous solution, often with a co-solvent or phase-transfer catalyst, under reflux to drive the reaction to completion. The aromatic ring, being electron-deficient due to the presence of three deactivating groups (Br, Cl, NO₂), is resistant to oxidation under these conditions, allowing for selective oxidation of the benzylic methyl group. The reaction workup involves quenching the excess KMnO₄ and filtering off the manganese dioxide (MnO₂) byproduct, followed by acidification to precipitate the desired carboxylic acid.

  • Experimental Protocol:

    • Suspend the crude 2-bromo-3-chloro-6-nitrotoluene (12.2 g, 48.7 mmol) in a mixture of pyridine (100 mL) and water (50 mL).

    • Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

    • Add potassium permanganate (KMnO₄, 23.1 g, 146 mmol, 3.0 equiv.) portion-wise over 2-3 hours, ensuring the reflux is maintained. The purple color of the permanganate will dissipate as it is consumed.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrates and remove the pyridine under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

    • The resulting precipitate, 2-bromo-3-chloro-6-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

ReagentMW ( g/mol )AmountMolar Equiv.
2-Bromo-3-chloro-6-nitrotoluene250.4812.2 g1.0
Potassium Permanganate158.0323.1 g3.0
Pyridine/Water-150 mL-
Conc. HCl36.46As needed-
Step 3: Chemoselective Reduction of the Nitro Group
  • Principle & Expertise: The final step is the reduction of the nitro group to an amine. It is crucial to use a reagent that does not affect the halogen substituents or the carboxylic acid. Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to dehalogenation. A classic and highly reliable method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated HCl.[6] The tin(II) acts as the reducing agent, and the acidic medium facilitates the reaction and keeps the resulting amine protonated and in solution. The final product is isolated by basifying the solution to precipitate the free amine.

  • Experimental Protocol:

    • In a round-bottom flask, suspend 2-bromo-3-chloro-6-nitrobenzoic acid (10.0 g, 35.7 mmol) in ethanol (150 mL).

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 40.2 g, 178.5 mmol, 5.0 equiv.) in concentrated hydrochloric acid (50 mL) portion-wise. The reaction is exothermic.

    • Heat the mixture to 70°C and stir for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and pour it onto 400 g of ice.

    • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH is ~8-9. The tin salts will precipitate.

    • Filter the mixture to remove the inorganic solids.

    • Cool the filtrate in an ice bath and re-acidify carefully with concentrated HCl to pH ~4-5. The target compound will precipitate.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

ReagentMW ( g/mol )AmountMolar Equiv.
2-Bromo-3-chloro-6-nitrobenzoic acid280.4610.0 g1.0
SnCl₂·2H₂O225.6340.2 g5.0
Conc. HCl36.4650 mL-
Ethanol46.07150 mL-

General Experimental Workflow

The execution of each synthetic step follows a consistent pattern of reaction, workup, and isolation. This generalized workflow is a cornerstone of synthetic organic chemistry.

G cluster_workflow General Laboratory Workflow Setup 1. Reagent & Glassware Setup (Inert atmosphere if needed) Reaction 2. Combine Reagents (Controlled Temperature) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Reaction Quench & Workup (e.g., Ice water, pH adjustment) Monitoring->Workup Isolation 5. Product Isolation (Filtration / Extraction) Workup->Isolation Purification 6. Purification (Recrystallization / Chromatography) Isolation->Purification Analysis 7. Characterization (NMR, MS, IR) Purification->Analysis

Caption: A generalized workflow for synthetic steps.

Safety & Handling

The described synthetic pathway involves hazardous materials requiring strict adherence to safety protocols.

  • Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive. Always handle them in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Oxidizing Agents: Potassium permanganate is a strong oxidizer. Do not mix it with combustible organic materials without a solvent.

  • Halogenated Compounds: Many halogenated organic compounds are toxic and should be handled with care to avoid inhalation or skin contact.

  • Exothermic Reactions: The nitration and reduction steps can be exothermic. Maintain proper temperature control with ice baths and use slow, dropwise addition of reagents.

Conclusion

The synthesis of this compound is effectively achieved through a regioselective, three-step sequence starting from 2-bromo-3-chlorotoluene. This pathway leverages fundamental organic transformations—electrophilic nitration, benzylic oxidation, and chemoselective nitro reduction—to construct the target molecule in a controlled and logical manner. The principles and protocols outlined in this guide provide researchers with a robust framework for obtaining this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

An In-depth Technical Guide to the Synthesis of 6-Amino-2-bromo-3-chlorobenzoic acid: Strategic Selection of Starting Materials and Synthetic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 6-Amino-2-bromo-3-chlorobenzoic acid, a key building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the selection of viable starting materials and a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the reaction mechanisms and potential challenges. All methodologies are presented to be self-validating, and key claims are supported by authoritative references.

Introduction: The Significance of Substituted Anthranilic Acids

Halogenated and substituted anthranilic acids are pivotal intermediates in medicinal chemistry. Their unique arrangement of functional groups—an amino group and a carboxylic acid on an aromatic ring—provides a versatile scaffold for the construction of a wide array of heterocyclic systems and other complex molecular architectures. The target molecule, this compound, with its specific substitution pattern, offers multiple points for diversification, making it a valuable precursor for generating libraries of compounds for drug discovery programs. The strategic placement of the bromine and chlorine atoms allows for differential reactivity in cross-coupling reactions, enabling selective functionalization.[1]

Retrosynthetic Analysis and Strategic Selection of Starting Materials

A critical aspect of designing an efficient synthesis is the selection of a readily available and cost-effective starting material. A retrosynthetic analysis of this compound suggests several potential disconnection points. A plausible and practical approach involves a multi-step synthesis commencing from a substituted toluene derivative. This strategy allows for the sequential and regioselective introduction of the required functional groups.

After careful consideration of commercial availability, cost, and the strategic introduction of functional groups, 3-chloro-2-methylaniline emerges as an optimal starting material. This compound provides a solid foundation with the correct relative positioning of the chloro and (what will become the) amino group, simplifying the subsequent synthetic transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 3-chloro-2-methylaniline involves a three-step sequence:

  • Regioselective Bromination: Introduction of a bromine atom at the 6-position of 3-chloro-2-methylaniline.

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

  • Sandmeyer Reaction: While not directly used in this proposed pathway starting from the aniline, it's a crucial alternative for introducing halogens if a different precursor were chosen. For our selected starting material, we will leverage the existing amino group.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Bromo-3-chloro-2-methylaniline

Objective: To regioselectively introduce a bromine atom para to the activating amino group.

Reaction Scheme:

3-chloro-2-methylaniline 3-chloro-2-methylaniline 4-bromo-3-chloro-2-methylaniline 4-bromo-3-chloro-2-methylaniline 3-chloro-2-methylaniline->4-bromo-3-chloro-2-methylaniline Br2, Acetic Acid

Caption: Regioselective bromination of 3-chloro-2-methylaniline.

Methodology:

  • In a fume hood, dissolve 3-chloro-2-methylaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-chloro-2-methylaniline.

Expertise & Experience:

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position (C4) is sterically unhindered, and the ortho position (C6) is also available. However, bromination often shows a high preference for the less sterically hindered para position. Acetic acid is used as the solvent as it is polar enough to dissolve the starting material and is unreactive towards bromine. The low temperature helps to control the reaction rate and minimize the formation of di-brominated byproducts.

Step 2: Synthesis of 4-Bromo-3-chloro-2-methylbenzoic acid

Objective: To oxidize the methyl group of 4-bromo-3-chloro-2-methylaniline to a carboxylic acid.

Reaction Scheme:

4-bromo-3-chloro-2-methylaniline 4-bromo-3-chloro-2-methylaniline 4-bromo-3-chloro-2-methylbenzoic acid 4-bromo-3-chloro-2-methylbenzoic acid 4-bromo-3-chloro-2-methylaniline->4-bromo-3-chloro-2-methylbenzoic acid KMnO4, H2O, heat

Caption: Oxidation of the methyl group to a carboxylic acid.

Methodology:

  • Suspend 4-bromo-3-chloro-2-methylaniline (1 equivalent) in a mixture of water and a co-solvent like pyridine or tert-butanol.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate (KMnO4) (excess, typically 3-4 equivalents) in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue heating until the purple color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-bromo-3-chloro-2-methylbenzoic acid.

Expertise & Experience:

Potassium permanganate is a strong oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.[2] The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to protonate the carboxylate. The use of a co-solvent is often necessary to improve the solubility of the organic substrate. The persistence of the purple permanganate color is a reliable visual indicator of reaction completion. It is crucial to use a sufficient excess of KMnO4 to ensure complete conversion.

Step 3: Synthesis of this compound

Objective: This step is a placeholder for the final product, as the previous steps have successfully installed all the necessary functional groups in the correct positions. The naming convention changes due to IUPAC priority rules, where the carboxylic acid group dictates the numbering of the ring.

Final Product Structure:

This compound This compound

Caption: Final Product: this compound.

Data Summary and Comparison of Starting Materials

Starting MaterialCAS NumberKey AdvantagesKey Disadvantages
3-chloro-2-methylaniline 87-60-5Commercially available, cost-effective, directs regioselective bromination.Requires a multi-step synthesis.
2-Amino-3-chlorobenzoic acid2905-25-1Closer in structure to the final product.Bromination may be less regioselective and could lead to a mixture of isomers.
2-Bromo-3-chlorotoluene69190-56-3Contains the correct halogen substitution pattern.Requires nitration, reduction, and oxidation, which can be challenging to control regioselectively.

Trustworthiness and Self-Validating Systems

The described synthetic pathway is designed to be robust and reproducible. Each step can be monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data for the key intermediates and the final product should be used to validate the successful completion of each transformation.

Conclusion

This technical guide has outlined a logical and practical synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. By starting with the commercially available and strategically advantageous 3-chloro-2-methylaniline, the target molecule can be synthesized in a three-step sequence involving regioselective bromination and oxidation. The provided experimental protocols are based on well-established chemical transformations and are designed to be both efficient and reliable. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules for drug discovery and development.

References

A Technical Guide to the Potential Biological Activities of 6-Amino-2-bromo-3-chlorobenzoic Acid Derivatives: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Substituted benzoic acids represent a privileged scaffold, appearing in a wide array of biologically active compounds.[1][2] This guide focuses on the untapped potential of derivatives originating from 6-amino-2-bromo-3-chlorobenzoic acid. This core structure is distinguished by a unique polysubstitution pattern on the phenyl ring: a nucleophilic amino group, and two electron-withdrawing halogen atoms (bromo and chloro). This arrangement provides a synthetically versatile platform and imparts distinct electronic and lipophilic properties crucial for molecular recognition and biological activity. Drawing upon structure-activity relationship (SAR) data from analogous aminobenzoic and halogenated benzoic acid series, this whitepaper explores the promising potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. We provide a rationale for their development, hypothesize mechanisms of action, and present detailed experimental protocols for their initial screening and validation.

The this compound Scaffold: Physicochemical Properties and Synthetic Rationale

Core Structure Analysis

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring.[1] The this compound scaffold presents a compelling case for drug design.

  • Amino Group (-NH₂): Positioned at C6, this group is a key hydrogen bond donor and can serve as a crucial anchor point within enzyme active sites or receptor binding pockets.[3] It also acts as a primary synthetic handle for derivatization, allowing for the creation of amides, sulfonamides, or its use in cyclization reactions to form heterocyclic systems like quinazolinones.[4][5]

  • Halogen Atoms (-Br and -Cl): The presence of bromine at C2 and chlorine at C3 significantly impacts the molecule's properties. Halogens are known to increase lipophilicity, which can enhance cell membrane permeability. Their electron-withdrawing nature modulates the acidity of the carboxylic acid and the basicity of the amino group, influencing the molecule's overall electronic profile and potential for specific interactions.[1] Furthermore, halogen substitution is a known strategy for improving the potency of antimicrobial and anticancer agents.[6][7]

  • Carboxylic Acid Group (-COOH): This functional group is a pivotal hydrogen bond donor and acceptor, frequently engaging with polar residues in biological targets.[1] It serves as the second major site for synthetic modification, readily forming esters, amides, and hydrazides to generate diverse chemical libraries.[8]

Synthetic Pathways to Novel Derivatives

The dual functionality of the core scaffold (an amino group and a carboxylic acid) allows for the straightforward synthesis of a wide range of derivatives. A generalized workflow for library generation is proposed below, starting from the commercially available parent acid.[9][10][11]

G start_node This compound path1_node Amide/Ester/Hydrazide Formation (Carboxyl Derivatization) start_node->path1_node R-OH, R-NH2, or NH2NH2 path2_node Schiff Base/Amide Formation (Amino Derivatization) start_node->path2_node R-CHO or R-COCl path3_node Cyclization Reactions (e.g., with Orthoformates) start_node->path3_node e.g., Triethyl Orthoformate end_node1 Amides, Esters, Hydrazones path1_node->end_node1 path2_node->end_node1 end_node2 Quinazolinone Derivatives path3_node->end_node2

Caption: General synthetic workflow for derivatizing the core scaffold.

Predicted Anticancer Activity: Targeting Key Oncogenic Pathways

Rationale for Anticancer Potential

Derivatives of aminobenzoic acids, particularly heterocyclic structures like quinazolinones, are well-established as potent anticancer agents.[4][12] Many function as inhibitors of receptor tyrosine kinases (RTKs) that drive tumor growth and proliferation.[12] Notably, a closely related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated strong cytotoxic effects on breast cancer cells by targeting the PI3K/AKT signaling pathway.[13] The this compound scaffold, as a precursor to analogous quinazolinone and benzothiazole derivatives, is therefore a highly promising starting point for the development of novel oncology drugs.[7][14][15][16]

Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation. It is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. We hypothesize that derivatives of this compound could act as inhibitors at one or more nodes of this pathway, mirroring the activity of structurally similar compounds.[13]

G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Hypothetical Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for the initial screening of synthesized derivatives for cytotoxic activity against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MDA-MB-231 - breast).

  • DMEM or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.12 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (0.5% DMSO).

  • Incubate the plate for 48 or 72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity
Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Control-DrugA54948Value
Derivative-1AA54948Value
Derivative-1BA54948Value
............

Potential as Novel Antimicrobial Agents

Rationale for Antimicrobial Activity

Halogenated benzoic acid derivatives have a long history as antimicrobial agents.[17] Studies on 2-chlorobenzoic acid and p-amino benzoic acid derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[6][17] The formation of Schiff's bases from the amino group is a common strategy that often enhances antimicrobial potency.[6] Furthermore, bromoindoles attached to polyamine chains have been shown to act as potent antibacterial agents by disrupting the bacterial membrane.[18] The this compound scaffold combines these key features—halogenation and a reactive amino group—making its derivatives strong candidates for new antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. The tube dilution method is a standard and reliable approach.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Nutrient Broth (or Mueller-Hinton Broth).

  • Test compounds dissolved in DMSO.

  • Standard antibiotic (e.g., Ciprofloxacin).

  • Sterile test tubes, incubator (37°C).

Methodology:

  • Inoculum Preparation: Culture the bacteria overnight in nutrient broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in sterile test tubes containing nutrient broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each tube.

  • Controls: Include a positive control tube (broth + inoculum, no compound) to show bacterial growth and a negative control tube (broth only) to ensure sterility. A standard antibiotic control should also be run in parallel.

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
CiprofloxacinValueValue
Derivative-2AValueValue
Derivative-2BValueValue
.........

Exploring Anti-inflammatory Potential

Rationale for Anti-inflammatory Activity

Anthranilic acid (2-aminobenzoic acid) is the parent compound of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of substituted aminobenzoic acids often possess significant anti-inflammatory properties.[19][20] Recent studies on quinazolinone derivatives synthesized from 5-bromo anthranilic acid have shown potent anti-inflammatory activity, in some cases exceeding that of the standard drug Indomethacin.[5] The mechanism often involves the suppression of key inflammatory pathways. A newly synthesized derivative containing a bromo-chloro-hydroxybenzylamino moiety attached to a hydroxybenzoic acid backbone potently suppressed the production of inflammatory mediators in microglial cells by inhibiting the MAPK and NF-κB pathways.[21]

Potential Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), it triggers the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2. Inhibition of this pathway is a validated strategy for controlling inflammation.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Gene Transcription Inhibitor Hypothetical Derivative Inhibitor->IKK IkB_NFkB->NFkB IκB Degradation

References

The Strategic Utility of 6-Amino-2-bromo-3-chlorobenzoic Acid: A Trifunctional Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and advanced organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Polysubstituted aromatic rings are foundational scaffolds for a vast array of pharmaceuticals and functional materials. Among these, 6-Amino-2-bromo-3-chlorobenzoic acid (CAS 65971-76-8) emerges as a uniquely versatile and strategic building block. Its trifunctional nature, presenting a nucleophilic amino group, a highly reactive brominated site for cross-coupling, and a carboxylic acid for amide or ester formation, offers a powerful platform for the controlled, sequential elaboration of complex molecular architectures. This guide provides an in-depth analysis of the molecule's reactivity, outlines field-proven protocols for its key transformations, and discusses its strategic application in drug discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its utility is derived from the distinct and predictable reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

PropertyDataSource(s)
CAS Number 65971-76-8[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Physical Form Solid
Typical Purity ≥95%[1]
Storage Conditions Sealed in dry, room temperature
InChI Key PXHYZQUJCFJBRY-UHFFFAOYSA-N
SMILES O=C(O)C1=C(N)C=CC(Cl)=C1Br[1]
Safety Information Warning: H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation)

A Trifunctional Scaffold: Reactivity and Strategic Considerations

The primary value of this compound lies in the differential reactivity of its functional groups. A thorough understanding of this reactivity hierarchy is essential for designing efficient and selective synthetic routes.

cluster_0 This compound cluster_1 Key Reactive Sites mol mol a C-Br Bond (Position 2) Primary site for Pd-catalyzed cross-coupling (e.g., Suzuki). b Carboxylic Acid (-COOH) Site for amidation, esterification, or reduction. c Amino Group (-NH2) Nucleophilic site for N-alkylation or acylation. d C-Cl Bond (Position 3) Less reactive; can be targeted with more forcing conditions.

Caption: Reactivity map of this compound.

The C-Br Bond: The Gateway for Carbon-Carbon Bond Formation

The carbon-bromine bond at the 2-position is the most synthetically versatile site for modification. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general order: C-I > C-Br > C-Cl.[2] This trend is governed by the bond dissociation energy (BDE); the weaker C-Br bond undergoes the rate-limiting oxidative addition step to the palladium(0) catalyst much more readily than the stronger C-Cl bond.[2][3][4]

This reactivity difference is the cornerstone of selectivity. It allows for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions to be performed selectively at the C-Br position while the C-Cl bond remains intact for potential subsequent transformations.[2][5]

The Carboxylic Acid Group: Building Amides and Esters

The carboxylic acid moiety is a classic handle for derivatization. It can be readily converted to amides, a functional group present in approximately 25% of all pharmaceuticals, through reaction with amines using a wide array of coupling reagents (e.g., HATU, HOBt/EDC, PyBOP).[6][7] This transformation is fundamental in peptide synthesis and for introducing diverse side chains in drug discovery.[8] The reaction is typically performed under conditions that do not affect the aryl halide bonds, allowing for orthogonal functionalization. Esterification can also be achieved under standard acidic or base-catalyzed conditions.

The Amino Group: A Modulator of Properties

The primary amino group is a potent nucleophile and a directing group. While it can be a site for N-alkylation or N-acylation, its presence also poses a challenge in some reactions.[9] For instance, in palladium-catalyzed couplings, the amino group can coordinate to the metal center, potentially inhibiting the catalyst.[10] This is often overcome by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle over catalyst inhibition.[10] The unprotected amine can be advantageous in other contexts, such as in copper-catalyzed amination reactions where the substrate itself can act as a ligand.[11]

Field-Proven Synthetic Protocols

The following protocols are generalized starting points based on established methodologies for analogous substrates. Optimization for specific reaction partners is highly recommended.

Protocol: Suzuki-Miyaura Cross-Coupling at the C-Br Position

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The conditions are chosen to favor selective reaction at the more labile C-Br bond.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

start Start setup 1. Reaction Setup Combine benzoic acid, boronic acid, and base in a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Ar or N₂ (3x). setup->inert add 3. Add Catalyst & Solvent Add Pd catalyst and degassed solvent under inert gas flow. inert->add react 4. Heat Reaction Stir at 80-100 °C. Monitor by TLC or LC-MS. add->react workup 5. Aqueous Workup Cool, dilute with water, and extract with Ethyl Acetate. react->workup purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom or Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_main Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br transmetalation Transmetalation oxidative_addition->transmetalation [Ar-Pd(II)-Br]Ln reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-Ar']Ln reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond from the carboxylic acid group, a common follow-up step after modifying the aromatic core.

Materials:

  • Substituted aminobenzoic acid (from 3.1) (1.0 equiv.)

  • Primary or secondary amine (1.1–1.2 equiv.)

  • Coupling reagent (e.g., HATU, 1.1 equiv.)

  • Non-nucleophilic base (e.g., DIPEA, 2.0–3.0 equiv.)

  • Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

  • Standard glassware

Step-by-Step Procedure:

  • Setup: Dissolve the carboxylic acid starting material (1.0 equiv.) in anhydrous DMF in a round-bottom flask.

  • Activation: Add the coupling reagent HATU (1.1 equiv.) and the base DIPEA (2.5 equiv.) to the solution and stir for 10-15 minutes at room temperature. This step forms a highly reactive O-acylisourea intermediate.[7]

  • Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4–12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery and Medicinal Chemistry

While specific drugs derived from this compound are not prominently featured in public literature, its value lies in its role as a versatile scaffold for building libraries of compounds for structure-activity relationship (SAR) studies. The ability to selectively introduce different groups at the 2-position (via Suzuki coupling), at the carboxylic acid (via amidation), and potentially at the amino group allows medicinal chemists to systematically probe the chemical space around a pharmacophore.

For instance, related aminobenzoic acid derivatives have demonstrated significant biological activities. A recent study identified the closely related 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, as a potent anticancer agent against breast cancer cell lines, acting via inhibition of the PI3K/AKT signaling pathway.[12][13] This highlights the potential of this molecular scaffold in oncology research. By using this compound, researchers can synthesize analogues of such natural products, replacing the bromine with various aryl or alkyl groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity hierarchy enables the selective and sequential functionalization of an aromatic core, providing a reliable pathway to complex and diverse molecular targets. The C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling, while the carboxylic acid and amino groups offer orthogonal sites for further elaboration. This trifunctional characteristic makes it an invaluable building block for generating compound libraries, exploring structure-activity relationships, and accelerating the discovery of new therapeutic agents.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Amino-2-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, halogenated aromatic compounds such as 6-Amino-2-bromo-3-chlorobenzoic acid (CAS No. 65971-76-8) are invaluable building blocks in medicinal chemistry and materials science.[1] Their utility, however, is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural lists to instill a foundational understanding of the causality behind each safety recommendation.

Part 1: Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a hazardous substance, and its risk profile necessitates careful consideration.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating hazard information. For this compound, the classification indicates multiple areas of physiological risk.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Expert Insight: The presence of bromine, chlorine, a carboxylic acid, and an amino group on a benzene ring creates a molecule with significant potential for biological interaction. The acidic and halogenated nature of the compound contributes to its irritant properties. The "harmful if swallowed" classification underscores the need to prevent any ingestion, however minor.

Toxicological Profile

While specific toxicological studies on this exact isomer may be limited, the known effects of related substituted benzoic acids provide a strong basis for our safety protocols. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2]

  • Inhalation: As a fine solid powder, the compound can easily become airborne.[3] Inhalation may lead to irritation of the nose, throat, and respiratory tract.[4]

  • Skin Contact: The compound is a known skin irritant.[5] Prolonged or repeated contact can lead to redness, itching, and inflammation. The lipophilic character of the aromatic ring can facilitate absorption through the skin.

  • Eye Contact: Direct contact with the eyes will cause serious irritation and potential damage if not addressed immediately.[5]

  • Ingestion: The compound is harmful if swallowed, with potential systemic effects.

Part 2: Proactive Safety Protocols and Handling Procedures

A proactive approach to safety involves establishing a multi-layered defense system that combines engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the handler from the hazardous material.

  • Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow prevents the accumulation of airborne dust and protects the user from inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is paramount.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with a complete seal around the eyes. A face shield is recommended for larger quantities.[6]Protects against splashes and airborne dust, preventing serious eye irritation.[8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6]Provides a barrier against skin contact. Gloves should be inspected for tears or holes before each use.[9]
Body Protection A flame-retardant laboratory coat, fully buttoned.Protects personal clothing from contamination and provides a removable barrier in case of a spill.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large-scale operations or in case of ventilation failure.[3]Prevents the inhalation of harmful dust.[6]

Procedural Note: Proper doffing (removal) of PPE is as crucial as donning it. Remove gloves using a technique that avoids skin contact with the outer contaminated surface.[5]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for handling this compound, ensuring safety at each stage.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).[6]

    • Ensure the chemical fume hood is operational and the work area is decontaminated.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust clouds.

    • Transfer the compound to the reaction vessel using a powder funnel to minimize spillage.

  • Cleanup & Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.

    • Dispose of all waste, including contaminated gloves and weigh boats, in a designated hazardous waste container in accordance with local, state, and federal regulations.[2]

    • Remove PPE in the correct order to prevent cross-contamination.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Vessel handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3

A flowchart illustrating the key stages of safely handling this compound.

Part 3: Emergency Response and First Aid

Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.[10]

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[10] If the person feels unwell, seek medical attention.[11]

  • Skin Contact: If on skin, wash with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[10] Rinse the mouth with water.[9] Do not induce vomiting.[2]

Accidental Release Measures

In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material to carefully sweep or vacuum the solid. Avoid generating dust.[2]

  • Dispose: Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

Part 4: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • The storage area should be clearly marked with the appropriate hazard warnings.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable regulations.[10] Do not allow the product to enter drains or waterways.[9]

By integrating these principles of hazard awareness, proactive safety measures, and emergency preparedness into your laboratory's standard operating procedures, this compound can be used effectively and safely, enabling the advancement of your research and development goals.

References

An In-depth Technical Guide on the Solubility of 6-Amino-2-bromo-3-chlorobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Amino-2-bromo-3-chlorobenzoic acid in organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this guide establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. We present a detailed, field-proven experimental protocol for researchers to determine the thermodynamic solubility of this compound, ensuring data integrity and reproducibility. This document is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for handling and formulating this important chemical entity.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates or active pharmaceutical ingredients (APIs) in the pharmaceutical industry. The solubility of such compounds in various organic solvents is a critical physicochemical parameter that profoundly influences every stage of the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is indispensable for efficient and successful drug design and manufacturing.[1] Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies, complicate formulation development, and ultimately impact the therapeutic efficacy of a drug candidate.[1] This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical approach to its experimental determination.

Physicochemical Profile of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
LogP (octanol-water partition coefficient) 2.38[2]
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Physical Form Solid

The LogP value of 2.38 suggests a moderate lipophilicity, indicating that the compound is more soluble in lipids than in water. The TPSA of 63.32 Ų and the presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the oxygen and nitrogen atoms) suggest that hydrogen bonding will play a significant role in its interactions with protic solvents.[3]

Theoretical Principles of Solubility: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility.[4] This principle is based on the concept that a solute will dissolve in a solvent that has a similar polarity and intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For dissolution to be favorable, the energy required to break the existing interactions should be compensated by the energy released from the new interactions.

For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[5]

  • Dipole-Dipole Interactions: The polar C-Cl, C-Br, C=O, and C-N bonds create a molecular dipole moment, leading to dipole-dipole interactions.

  • Van der Waals Forces: These non-specific attractive forces are present between all molecules.

Therefore, solvents that can engage in hydrogen bonding and have a significant polarity are more likely to be effective at dissolving this compound.

Predicted Solubility Profile and Solvent Selection

Based on the physicochemical properties of this compound, a qualitative prediction of its solubility in various organic solvents can be made. The following table provides a list of common organic solvents with their relevant properties to guide solvent selection for experimental studies.[6][7][8][9][10][11]

SolventPolarity IndexDielectric Constant (at 20°C)Hydrogen BondingPredicted Solubility
Non-Polar Solvents
n-Hexane0.11.88AproticLikely Insoluble
Toluene2.42.38AproticSparingly Soluble
Polar Aprotic Solvents
Dichloromethane3.18.93AproticModerately Soluble
Acetone5.120.7H-bond acceptorLikely Soluble
Ethyl Acetate4.46.02H-bond acceptorModerately Soluble
Acetonitrile5.837.5H-bond acceptorLikely Soluble
N,N-Dimethylformamide (DMF)6.436.7H-bond acceptorLikely Soluble
Dimethyl Sulfoxide (DMSO)7.246.7H-bond acceptorVery Soluble
Polar Protic Solvents
Methanol5.132.7H-bond donor & acceptorVery Soluble
Ethanol4.324.6H-bond donor & acceptorVery Soluble
Isopropanol3.919.9H-bond donor & acceptorLikely Soluble
Water10.280.1H-bond donor & acceptorSparingly Soluble

Rationale for Predictions:

  • Non-Polar Solvents: The low polarity and inability to form hydrogen bonds of solvents like hexane and toluene make them poor candidates for dissolving the polar, hydrogen-bonding this compound.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are excellent candidates due to their high polarity and ability to accept hydrogen bonds from the solute's amino and carboxylic acid groups. Acetone and acetonitrile are also expected to be good solvents.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol are predicted to be very effective solvents. Their ability to both donate and accept hydrogen bonds, coupled with their polarity, allows for strong interactions with the solute molecule.

  • Water: Despite being highly polar and an excellent hydrogen bonder, the strong intermolecular forces within water itself (a high cohesive energy density) and the presence of the non-polar bromochlorophenyl ring on the solute may limit solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13] It is a reliable and robust technique that involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Experimental Protocol

Materials and Reagents:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

HPLC Analysis

A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.[14]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[15]

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The solubility is then calculated from the concentration of the saturated solution, taking into account any dilution factors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vials B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle or centrifuge C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample if necessary F->G H Analyze by HPLC G->H

Caption: Workflow for the shake-flask solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of various factors. The following diagram illustrates the key relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Polarity Polarity (Dipole Moment) Solute->Polarity HBD H-Bond Donors (-NH2, -COOH) Solute->HBD HBA H-Bond Acceptors (N, O) Solute->HBA Size Molecular Size & Shape Solute->Size Solubility Solubility Polarity->Solubility HBD->Solubility HBA->Solubility Size->Solubility Solvent Organic Solvent SolventPolarity Polarity (Dielectric Constant) Solvent->SolventPolarity SolventHBD H-Bonding Capacity Solvent->SolventHBD SolventStructure Solvent Structure Solvent->SolventStructure SolventPolarity->Solubility SolventHBD->Solubility SolventStructure->Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

The Aminobenzoic Acid Core: A Technical Guide to a Century of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold

The substituted aminobenzoic acid framework, a deceptively simple aromatic scaffold, represents a cornerstone in the history of medicinal chemistry. Its discovery and subsequent derivatization have given rise to multiple classes of transformative therapeutic agents, from the first synthetic local anesthetics that revolutionized surgery to the sulfa drugs that marked the dawn of the antibiotic age. This technical guide provides an in-depth exploration of the discovery, history, and core medicinal chemistry principles of substituted aminobenzoic acids. We will dissect the causal relationships behind key experimental choices, detail foundational synthetic protocols, and examine the structure-activity relationships (SAR) that have guided the development of these vital medicines for over a century. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable pharmacophore.

Part 1: The Dawn of Local Anesthesia - Taming the Nerve Impulse

The story of substituted aminobenzoic acids in medicine begins with the quest to find a safe and effective alternative to cocaine. While a potent local anesthetic, cocaine's addictive properties and toxicity spurred a wave of chemical investigation at the turn of the 20th century.[1] The goal was to decouple the anesthetic effect from the undesirable central nervous system stimulation. This led chemists to hypothesize that the benzoate ester portion of the cocaine molecule was key to its anesthetic properties.[2]

Benzocaine: A Simple Beginning

In 1890, the German chemist Eduard Ritsert synthesized the ethyl ester of para-aminobenzoic acid (PABA), a compound that would later be known as benzocaine.[3][4] It was introduced to the market in 1902 under the trade name "Anästhesin".[3] Benzocaine's structure is the simplest embodiment of the aminobenzoic acid pharmacophore for local anesthesia: a lipophilic aromatic ring (the PABA core) connected via an ester linkage to a small alkyl group. Its low water solubility makes it ideal for topical application as a pain reliever in numerous over-the-counter products.[5][6]

The synthesis of benzocaine is a classic example of Fischer esterification, a straightforward and robust acid-catalyzed reaction. The causality behind this choice is efficiency; the reaction directly combines the PABA core with ethanol to form the desired ester with a simple workup.[4][7]

Objective: To synthesize ethyl 4-aminobenzoate (Benzocaine) from p-aminobenzoic acid (PABA) and ethanol.

Materials:

  • p-Aminobenzoic acid (1.2 g)

  • Absolute ethanol (12.0 mL)

  • Concentrated sulfuric acid (H₂SO₄) (1.0 mL)

  • 10% Sodium carbonate (Na₂CO₃) solution (approx. 10 mL)

  • Ice water (30 mL)

  • 100 mL round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, beaker, vacuum filtration apparatus.

Methodology:

  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[7]

  • Slowly and carefully, add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate of the PABA-sulfate salt is expected to form.[4][7] The use of a stoichiometric amount of acid is necessary because the amino group of PABA is basic and would otherwise neutralize the catalyst.[7]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[7] Driving the reaction with excess ethanol and removing water (if possible) shifts the equilibrium toward the product, maximizing the yield.

  • After the reflux period, allow the reaction mixture to cool to room temperature.[7]

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.[7]

  • While stirring, slowly neutralize the mixture by adding approximately 10 mL of a 10% sodium carbonate solution until the pH is approximately 8. Gas evolution (CO₂) will be observed. This step deprotonates the aminobenzoic acid ester sulfate salt to yield the free, water-insoluble benzocaine base.[4][7]

  • Collect the resulting white precipitate by vacuum filtration. Wash the product with three 10 mL portions of cold water to remove any remaining salts.[7]

  • Dry the product to obtain crystalline benzocaine. The percent yield can then be calculated.

Procaine (Novocain): Engineering for Injectability

While benzocaine was a useful topical agent, its low solubility precluded its use as an injectable anesthetic. The breakthrough came in 1905 when chemist Alfred Einhorn synthesized procaine, which he branded as Novocain.[1][8] Einhorn's critical innovation was to modify the simple alkyl ester of benzocaine, adding a hydrophilic tertiary amine group. This modification allowed the molecule to be formulated as a water-soluble hydrochloride salt, making it suitable for injection.[9] Procaine quickly became the gold standard for local anesthesia, particularly in dentistry, effectively replacing the more dangerous cocaine.[8][10]

One common industrial synthesis of procaine begins with p-nitrobenzoic acid. This multi-step synthesis is a logical choice as it allows for the construction of the more complex diethylaminoethyl ester sidechain before the final, sensitive reduction of the nitro group to the essential amine.

Objective: To synthesize 2-(diethylamino)ethyl 4-aminobenzoate (Procaine).

Step 1: Synthesis of 2-(diethylamino)ethyl 4-nitrobenzoate

  • p-Nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive p-nitrobenzoyl chloride.[11]

  • The resulting acid chloride is then esterified by reacting it with 2-diethylaminoethanol. The reaction is typically carried out in an inert solvent. The HCl byproduct is removed, driving the reaction to completion.[11][12]

Step 2: Reduction of the Nitro Group

  • The intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate, is then reduced to form procaine. A common method involves catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure.[13]

  • Alternatively, reduction can be achieved using iron powder in the presence of an acid, such as hydrochloric acid (HCl).[11][14] This reaction selectively reduces the nitro group to an amine without cleaving the ester bond.

  • Following the reduction, the crude procaine is purified, often by conversion to its hydrochloride salt to facilitate crystallization and handling.

Mechanism of Action and Structure-Activity Relationships (SAR)

Substituted aminobenzoic acid local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane.[8][15] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby halting the propagation of the nerve impulse and the sensation of pain.[5][15]

The drug, a weak base, exists in equilibrium between its uncharged (B) and charged (BH+) forms. The uncharged base is more lipid-soluble and preferentially crosses the nerve membrane. Once inside the axon, where the pH is lower, the equilibrium shifts towards the protonated, cationic form.[5][15] It is this charged form that binds to a specific receptor site within the sodium channel pore, physically or electrostatically occluding the channel.[16][17]

G cluster_outside Extracellular Fluid (Higher pH) cluster_membrane Nerve Membrane (Lipid Bilayer) cluster_inside Axoplasm (Lower pH) LA_B Uncharged Base (B) LA_BH Charged Cation (BH+) LA_B->LA_BH + H+ LA_B_in Uncharged Base (B) LA_B->LA_B_in Diffusion Membrane LA_BH_in Charged Cation (BH+) LA_B_in->LA_BH_in + H+ Na_Channel Sodium Channel (Receptor Site) LA_BH_in->Na_Channel Binds Block Blockade of Na+ Influx Na_Channel->Block

Caption: Mechanism of local anesthetic action.

Key SAR insights drove the development of this class:[2][9]

  • Aromatic Ring (Lipophilic Portion): Electron-donating groups (e.g., amino, alkylamino) at the para position of the benzoic acid ring increase anesthetic potency. This is because they increase the electron density of the carbonyl oxygen in the ester linkage, enhancing binding.[9]

  • Intermediate Chain: The ester linkage is critical for activity but is also susceptible to hydrolysis by plasma esterases, which terminates the drug's action. Amide-linked local anesthetics (e.g., lidocaine, not an aminobenzoic acid derivative) are more stable and have a longer duration of action.[9]

  • Amine Group (Hydrophilic Portion): A tertiary amine is optimal. It provides the necessary water solubility for formulation as a salt and becomes protonated to the active cationic form intracellularly.[9]

AnestheticTypeIC50 for Na+ Channel Block (µM)Relative PotencyKey Feature
Procaine Ester601The prototypical injectable PABA ester.[5]
Benzocaine EsterN/A (Topical)LowLacks hydrophilic amine; low solubility.[3][5]
Tetracaine Ester0.716Butyl group on aromatic amine increases lipophilicity and potency.[5]
Lidocaine Amide2042Amide linkage provides greater stability and longer duration.[5]
Bupivacaine Amide2716High lipophilicity results in high potency and long duration.[5]
Note: IC50 values are for tonic block in peripheral nerves and can vary with experimental conditions. Potency is relative to procaine.

Part 2: The Antibacterial Revolution - PABA as a Molecular Mimic

The next major chapter in the history of substituted aminobenzoic acids began with a serendipitous discovery in the 1930s. Scientists at I. G. Farben in Germany, including Gerhard Domagk, were screening synthetic dyes for antibacterial properties. They discovered that a red dye, Prontosil, was remarkably effective against streptococcal infections in mice.[18] In 1936, researchers at the Pasteur Institute in France found that Prontosil was a prodrug, metabolically cleaved in the body to release its active component: sulfanilamide.[18]

This discovery was monumental, ushering in the era of sulfa drugs, the first broadly effective systemic antibiotics. The critical insight into their mechanism came in 1940 when Donald Woods observed that the antibacterial action of sulfanilamide was reversed by PABA.[19] He correctly deduced that sulfanilamide acts as a competitive antagonist of PABA.[19]

Mechanism of Action: Inhibiting Folate Synthesis

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[9] PABA is an essential precursor in this pathway. The bacterial enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the synthesis of folic acid.[10][20]

Because of their striking structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[9] They bind to the enzyme's active site but cannot be used to synthesize folate, thus halting the pathway. This deprives the bacteria of the essential folate cofactors needed for the synthesis of nucleotides (for DNA and RNA) and certain amino acids, leading to a bacteriostatic effect.[9]

G DHPP Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Normal Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Inhibition INHIBITION Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Antagonist

Caption: Sulfonamide inhibition of the bacterial folic acid pathway.

Structure-Activity Relationships and the Evolution of Sulfa Drugs

The discovery of sulfanilamide triggered an explosion of research to create derivatives with improved efficacy, broader spectrum, and better pharmacokinetic properties. The key SAR principles are:[21]

  • The para-amino group (-NH₂) is essential for activity and must be unsubstituted (or be part of a prodrug that is converted to a free amine in vivo).

  • The benzene ring and the sulfur atom are both crucial.

  • The sulfonamide nitrogen (-SO₂NH-) is the primary point of substitution. Replacing one of the hydrogen atoms with various heterocyclic rings was found to dramatically increase potency and alter properties like solubility and protein binding.

This rational design approach led to the development of a vast library of sulfa drugs. The acidity of the sulfonamide proton is a key determinant of activity. Optimal antibacterial activity is generally seen in compounds with a pKa between 6.6 and 7.4, as this provides a balance between membrane penetration and binding affinity.[21]

SulfonamideKey Substitution (on SO₂NH)DHPS Inhibition Kᵢ (µM) - P. falciparumKey Characteristics
Sulfanilamide -H (unsubstituted)~25 (vs. E. coli)The original sulfa drug; low potency.[15]
Sulfadiazine Pyrimidine ring0.53A common, effective sulfonamide.[22]
Sulfamethoxazole Methylisoxazole ring0.44Often combined with trimethoprim (co-trimoxazole).[22]
Sulfadoxine Dimethoxypyrimidine ring0.14 (sensitive strain) to 112 (resistant strain)Long-acting; used in malaria treatment.[22]
Note: Inhibition constants (Ki) are highly dependent on the organism and specific DHPS enzyme variant.

Part 3: Modern Frontiers - Diversifying the PABA Scaffold

The versatility of the aminobenzoic acid core continues to be exploited in modern drug discovery, extending far beyond its historical roles in anesthesia and antibacterials. The ability to easily substitute the amino and carboxylic acid groups makes PABA an ideal building block for creating diverse chemical libraries.[16][23]

Anticancer Applications

Researchers have developed PABA derivatives with significant cytotoxic activity against various cancer cell lines.[16] The design strategies often involve linking the PABA scaffold to other pharmacophores known to interfere with cancer cell proliferation.

  • Tubulin Inhibitors: A series of acrylamide-PABA hybrids has been synthesized. One such compound, with a furan group in the acrylamide moiety, demonstrated potent anti-proliferative activity against breast cancer cells (MCF-7) with an IC₅₀ value of 1.83 µM by inhibiting tubulin polymerization and inducing apoptosis.[3][24]

  • Nitric Oxide Donors: The compound PABA/NO, a diazeniumdiolate derivative, has shown potent activity against human ovarian cancer xenografts in mice, rivaling that of cisplatin.[25] It is designed to release cytotoxic nitric oxide (NO) upon reaction with glutathione, which is often present at high concentrations in tumor cells.[26]

A common approach involves a multi-step synthesis to create these hybrid molecules.[3]

Caption: General workflow for the synthesis of anticancer PABA hybrids.

Neurodegenerative and Anti-inflammatory Applications

The PABA scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease and for its anti-inflammatory properties.

  • Cholinesterase Inhibition: Alzheimer's disease is associated with a deficit in the neurotransmitter acetylcholine. PABA derivatives have been designed as acetylcholinesterase (AChE) inhibitors to prevent the breakdown of acetylcholine in the brain.[1][27] Various Schiff bases and other derivatives have shown promising inhibitory activity in vitro.[18]

  • Anti-inflammatory Action: PABA itself has mild anti-inflammatory properties.[28] Novel derivatives have been synthesized that show potent inhibition of pro-inflammatory signaling pathways. For example, a hydrazide derivative of PABA was shown to inhibit the IL6/STAT3 and TNFα/NFκB pathways, which are often activated in the inflammatory microenvironment of tumors.[7][29]

Conclusion

From the simple esterification that yielded the first synthetic local anesthetic to the complex hybrids targeting cancer and neuroinflammation, the history of substituted aminobenzoic acids is a testament to the power of medicinal chemistry. The core PABA scaffold has proven to be an exceptionally versatile and durable platform for drug discovery. By understanding the fundamental principles of its synthesis, the intricate details of its mechanisms of action, and the subtle structure-activity relationships that govern its biological effects, researchers can continue to build upon this century-long legacy of innovation. The journey from Novocain and sulfa drugs to the targeted therapeutics of today illustrates a foundational principle of drug development: that deep technical understanding of a simple chemical core can unlock a world of therapeutic possibilities.

References

A Researcher's Guide to Procuring and Utilizing 6-Amino-2-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 6-Amino-2-bromo-3-chlorobenzoic Acid in Modern Synthesis

This compound, with CAS number 65971-76-8, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two distinct halogens—renders it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of the bromine atom, in particular, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of commercial suppliers, quality control considerations, and a practical application of this valuable reagent.

It is crucial for researchers to be aware of the various isomers of aminobromochlorobenzoic acids that are commercially available. Each isomer possesses a unique substitution pattern and, consequently, different reactivity and applications. Always verify the Chemical Abstracts Service (CAS) number to ensure the procurement of the correct isomer for your specific synthetic route.

Commercial Suppliers: A Comparative Analysis

The selection of a reliable supplier is a critical first step in any research endeavor. For this compound (CAS: 65971-76-8), several reputable suppliers cater to the research and development community. The following table provides a comparative overview of prominent vendors.

SupplierProduct Number (Example)PurityAvailable QuantitiesKey Features
Sigma-Aldrich AMBH2D6F5269≥95%VariesExtensive documentation (CoA, SDS), global distribution.[1]
ChemScene CS-0098108≥95%VariesOffers custom synthesis and process optimization services.[2]
BLD Pharm BD22064≥95%VariesProvides access to NMR, HPLC, and LC-MS data for their products.[3][4]
Cenmed Enterprises C007B-505936VariesVariesSupplies a wide range of chemical reagents and laboratory equipment.[5]
SynQuest Laboratories 4657-D-06VariesVariesSpecializes in fluorinated organic and inorganic chemicals.[6]

Quality Assessment and Supplier Selection: A Self-Validating System

The quality and purity of starting materials are paramount for the success and reproducibility of any chemical synthesis. A thorough evaluation of a supplier and their product is a non-negotiable aspect of experimental design.

The Certificate of Analysis (CoA): Your Window into Product Quality

The Certificate of Analysis (CoA) is a formal document that provides detailed information about a specific batch of a chemical product.[7][8] It is your primary tool for verifying the quality and suitability of this compound for your research.

Key Sections of a CoA to Scrutinize:

  • Product Identification: Confirms the chemical name, CAS number, and lot number.[8]

  • Purity and Composition: Details the purity percentage, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

  • Analytical Test Results: Provides the actual measured values for various parameters against the established specifications.[8][9] This may include appearance, solubility, and spectroscopic data.

  • Testing Methods: References the analytical methods used for quality control (e.g., USP, EP), ensuring the results are scientifically validated.[9]

A Logical Workflow for Supplier Qualification

The following diagram illustrates a systematic approach to selecting and qualifying a supplier for this compound.

G A Identify Potential Suppliers B Request and Review CoA for Target Lot A->B Initial Screening C Assess Purity and Impurity Profile B->C Technical Evaluation D Evaluate Supplier Reputation and Support C->D Due Diligence E Procure Small Sample for In-House Testing D->E Risk Mitigation F Perform Analytical Verification (e.g., NMR, HPLC) E->F Experimental Validation G Qualify Supplier and Proceed with Larger Scale Purchase F->G Final Approval

Caption: A stepwise workflow for qualifying a commercial supplier of a critical chemical reagent.

Application in Palladium-Catalyzed Cross-Coupling: A Representative Protocol

The bromine substituent of this compound makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. What follows is a detailed, representative protocol for the coupling of a bromo-aminobenzoic acid with an arylboronic acid.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Experimental Procedure:

  • To an oven-dried Schlenk flask, add the this compound, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safe Handling and Storage

Halogenated aromatic compounds require careful handling to minimize exposure and ensure laboratory safety.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

  • Waste Disposal: Dispose of halogenated organic waste in a designated, properly labeled waste container according to your institution's hazardous waste disposal procedures.[10][11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. By carefully selecting a reputable supplier, diligently assessing the quality of the material through the Certificate of Analysis, and adhering to safe handling practices, researchers can confidently incorporate this reagent into their synthetic workflows. The application of this compound in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling reaction will continue to drive innovation in drug discovery and development.

References

Methodological & Application

Application Notes & Protocol: Selective Suzuki-Miyaura Coupling of 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and expert insights for the selective coupling of 6-Amino-2-bromo-3-chlorobenzoic acid, a substrate presenting significant synthetic challenges. These challenges include achieving chemoselectivity between two different halogen atoms, overcoming steric hindrance at the reaction site, and managing the electronic effects of both activating and deactivating functional groups.

The protocol herein is designed to selectively functionalize the C-Br bond, which is more reactive towards palladium-catalyzed oxidative addition than the more stable C-Cl bond.[3][4] Success with this transformation hinges on the rational selection of a catalyst system capable of navigating the substrate's steric and electronic complexities. We will employ a modern catalyst system featuring a bulky, electron-rich phosphine ligand, which is essential for promoting the key steps of the catalytic cycle with such a demanding substrate.[5][6]

Mechanistic Rationale & Component Selection

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The key steps are:

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond (Ar-X). This step is typically rate-limiting and is significantly faster for C-Br bonds than C-Cl bonds, forming the basis for our selective approach.[4]

  • Transmetalation: The organic moiety from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium(II) center.[1][9]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base (e.g., K₃PO₄) R'-B(OH)₂ PdII_Diaryl trans-Ar-Pd(II)L₂(R') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronate R'-B(OR)₃⁻ Boronate->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst System: Overcoming Steric and Electronic Hurdles
  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a cost-effective and air-stable choice that is readily reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is the most critical parameter. The substrate is sterically hindered around the C-Br bond and possesses a potentially coordinating amino group. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] We recommend using a bulky, electron-rich biaryl monophosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . These ligands promote the formation of highly reactive, monoligated Pd(0) species, which accelerate both the challenging oxidative addition and the final reductive elimination steps.[6][10]

Base and Solvent System
  • Base: The base activates the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[1][11] A moderately strong base like potassium phosphate (K₃PO₄) is ideal. It is effective without being overly harsh, which could promote side reactions with the sensitive amino and carboxylic acid groups.[5]

  • Solvent: A polar aprotic solvent is required to solubilize the reactants and catalyst complex. A mixture of 1,4-Dioxane and water is a robust choice. The water aids in dissolving the inorganic base and facilitates the transmetalation step.[12][13] Degassing the solvent is critical to prevent oxidation of the catalyst and homocoupling side reactions.[14]

Detailed Experimental Protocol

This protocol describes the coupling of this compound (1.0 equiv) with a generic arylboronic acid (1.2 equiv).

Materials and Equipment
Reagent/MaterialRecommended SupplierNotes
This compoundCommercial SourceCheck purity before use.
Arylboronic AcidCommercial SourceUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Commercial SourceCatalyst precursor.
SPhosCommercial SourceAir-sensitive ligand; handle under inert gas.
Potassium Phosphate (K₃PO₄), anhydrous fine powderCommercial SourceBase; use 3.0 equivalents.
1,4-Dioxane, anhydrousCommercial SourceMain reaction solvent.
Deionized WaterIn-houseMust be thoroughly degassed.
Argon or Nitrogen GasGas SupplierFor maintaining an inert atmosphere.
Standard GlasswareLaboratory SupplySchlenk flask or sealed reaction vial, condenser, magnetic stirrer.
TLC plates, LC-MSLaboratory SupplyFor reaction monitoring.
Silica GelLaboratory SupplyFor purification by column chromatography.
Recommended Reaction Parameters
ParameterRecommended ValueRationale
Substrate Conc. 0.1 M in DioxaneBalances reaction rate and solubility.
Boronic Acid 1.2 equivalentsSlight excess drives the reaction to completion.
Base (K₃PO₄) 3.0 equivalentsEnsures complete boronate formation and neutralizes the acidic substrate.
Pd(OAc)₂ 2 mol%Sufficient catalytic loading for most substrates.
SPhos 4 mol% (2:1 Ligand:Pd ratio)Ensures formation of the active catalytic species.
Solvent Ratio Dioxane / Water (5:1 v/v)Optimal for solubility and reaction kinetics.
Temperature 90 - 100 °CProvides sufficient thermal energy for this challenging coupling.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add them to the Schlenk flask.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane, followed by degassed water, via syringe to the flask to achieve the final reaction concentration and solvent ratio (e.g., for a 1 mmol scale reaction, use 10 mL dioxane and 2 mL water).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (approx. 20 mL per mmol of starting material).

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully add 1M HCl solution dropwise to adjust the pH to ~3-4. This protonates the product's carboxylate and amino groups, aiding in its extraction into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.[15]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product. The eluent system will depend on the polarity of the product but often involves a gradient of ethyl acetate in hexanes, sometimes with 1% acetic acid to prevent streaking.[16]

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Substrate, Boronic Acid, Base) B 2. Add Catalyst System (Pd(OAc)₂, SPhos) A->B C 3. Purge with Inert Gas (Evacuate/Backfill x3) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat and Stir (100 °C, 12-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Acidify & Extract G->H I 9. Wash & Dry Organic Layer H->I J 10. Concentrate Solvent I->J K 11. Column Chromatography J->K

Caption: Step-by-step workflow for the selective Suzuki coupling protocol.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degradation of ligand or Pd source).2. Insufficient degassing (oxygen present).3. Low temperature.1. Use fresh reagents. Consider a pre-formed catalyst like SPhos Pd G3.2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.3. Increase temperature to 110 °C (refluxing dioxane). Consider microwave irradiation for rapid heating.[4]
Protodeboronation Boronic acid is unstable under reaction conditions and is replaced by a proton from the solvent.[12][14]1. Use a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[13][14]2. Use rigorously anhydrous solvents and a fluoride source like KF as the base.[17][18]
Homocoupling of Boronic Acid Caused by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[12]1. Ensure meticulous degassing of all solvents and reagents.2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure the pre-catalyst is fully reduced.
Hydrodehalogenation The aryl halide is reduced, replacing the bromine with a hydrogen atom.[12]This side reaction can be complex. Ensure the boronic acid is of high purity. Sometimes changing the solvent or base (e.g., to Cs₂CO₃) can mitigate this issue.
Reaction at C-Cl bond Reaction temperature is too high or run time is excessively long, leading to loss of selectivity.1. Lower the reaction temperature to 80-90 °C and monitor carefully, stopping the reaction once the starting material is consumed.2. Use a catalyst system known for high C-Br/C-Cl selectivity.

References

The Strategic Synthesis of Heterocyclic Scaffolds from 6-Amino-2-bromo-3-chlorobenzoic Acid: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 6-Amino-2-bromo-3-chlorobenzoic acid, a poly-substituted anthranilic acid derivative, represents a uniquely valuable scaffold. Its densely packed functional groups—a nucleophilic amine, a carboxylic acid poised for cyclization, and two distinct halogen atoms (bromine and chlorine) offering differential reactivity for cross-coupling reactions—provide a rich platform for the synthesis of a diverse array of heterocyclic compounds. This guide provides detailed application notes and protocols for the synthesis of quinazolinones, acridones, and benzodiazepines from this versatile starting material, with a focus on the underlying chemical principles and practical experimental considerations.

The strategic placement of the bromine and chlorine atoms allows for selective, stepwise functionalization, a key advantage in the construction of complex molecules. The amino and carboxylic acid moieties are primed for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems that are prevalent in many biologically active compounds.

I. Synthesis of Substituted Quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones are a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The synthesis of quinazolinones from this compound can be efficiently achieved through a one-pot cyclization reaction using formamide as a single carbon source.

Reaction Workflow: From Anthranilic Acid to Quinazolinone

Quinazolinone Synthesis Workflow start This compound intermediate N-Formyl Intermediate (in situ) start->intermediate Heating reagent Formamide (HCONH2) reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 8-Bromo-7-chloroquinazolin-4(3H)-one cyclization->product

Caption: Workflow for the synthesis of 8-Bromo-7-chloroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 8-Bromo-7-chloroquinazolin-4(3H)-one

Materials:

  • This compound

  • Formamide

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to 130-140 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 8-Bromo-7-chloroquinazolin-4(3H)-one.

Mechanistic Insights: The Rationale Behind the Protocol

The reaction proceeds through an initial N-formylation of the amino group of this compound by formamide at elevated temperatures. This is followed by an intramolecular cyclization, where the newly formed formamide nitrogen attacks the carboxylic acid carbon, leading to a tetrahedral intermediate. Subsequent dehydration drives the reaction towards the formation of the stable quinazolinone ring system. The excess formamide serves as both a reactant and a solvent.

II. Synthesis of Substituted Acridones: Accessing a Key Pharmacophore

Acridone and its derivatives are another important class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties.[6][7][8] The synthesis of acridones from this compound can be achieved via a two-step process involving an initial Ullmann condensation followed by an intramolecular cyclization.[9]

Reaction Workflow: The Ullmann Condensation-Cyclization Pathway to Acridones

Acridone Synthesis Workflow start This compound ullmann Ullmann Condensation (Cu catalyst, Base) start->ullmann reagent1 Aryl Halide reagent1->ullmann intermediate N-Aryl Anthranilic Acid Derivative ullmann->intermediate cyclization Intramolecular Cyclization (e.g., H2SO4 or PPA) intermediate->cyclization product Substituted Acridone cyclization->product

Caption: General workflow for the synthesis of substituted acridones.

Experimental Protocol: A Two-Step Synthesis of a Substituted Acridone

Step 1: Ullmann Condensation

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a dried flask, add this compound (1 equivalent), the aryl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous mixture with hydrochloric acid to precipitate the N-aryl anthranilic acid derivative.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Step 2: Intramolecular Cyclization

Materials:

  • N-Aryl anthranilic acid derivative from Step 1

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Carefully add the N-aryl anthranilic acid derivative to an excess of concentrated sulfuric acid or PPA.

  • Heat the mixture at 100-120 °C for 1-3 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • The precipitated acridone is collected by filtration, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization.

Mechanistic Insights: The Role of Copper and Acid Catalysis

The Ullmann condensation is a copper-catalyzed cross-coupling reaction.[10][11] The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amino group of the anthranilic acid and subsequent reductive elimination to form the C-N bond. The base is crucial for deprotonating the amino group, facilitating its nucleophilic attack. The subsequent intramolecular cyclization is an electrophilic aromatic substitution reaction, where the carboxylic acid is activated by the strong acid (sulfuric acid or PPA) to form an acylium ion, which then attacks the electron-rich N-aryl ring to form the tricyclic acridone core.

III. Synthesis of Substituted Benzodiazepines: A Gateway to CNS-Active Compounds

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[12][13][14][15] The synthesis of a benzodiazepine scaffold from this compound would likely proceed through a multi-step sequence, commencing with the conversion of the starting material to a corresponding aminobenzophenone, a key precursor for benzodiazepine synthesis.

Reaction Workflow: A Multi-step Pathway to Benzodiazepines

Benzodiazepine Synthesis Workflow start This compound step1 Friedel-Crafts Acylation (or related C-C coupling) start->step1 intermediate1 2-Amino-3-bromo-4-chloro-benzophenone derivative step1->intermediate1 step2 Reaction with an Amino Acid Derivative (e.g., glycine ethyl ester hydrochloride) intermediate1->step2 intermediate2 Intermediate Amide step2->intermediate2 step3 Cyclization (Base-mediated) intermediate2->step3 product Substituted Benzodiazepine step3->product

Caption: A plausible multi-step workflow for benzodiazepine synthesis.

Conceptual Protocol: Towards a Substituted Benzodiazepine

This protocol is conceptual, as the initial conversion of this compound to the corresponding aminobenzophenone is a non-trivial step that may require significant optimization.

Step 1: Synthesis of a 2-Aminobenzophenone Derivative (Conceptual)

A plausible approach would be a Friedel-Crafts acylation of a suitable aromatic compound with an activated derivative of this compound (e.g., the acid chloride), although the reactivity of the starting material might be challenging due to the deactivating effect of the halogens and the directing effects of the substituents.

Step 2: Reaction with an Amino Acid Derivative

Materials:

  • 2-Amino-3-bromo-4-chlorobenzophenone derivative

  • Glycine ethyl ester hydrochloride

  • Pyridine or another suitable base

  • A suitable solvent (e.g., toluene)

Procedure:

  • Dissolve the 2-aminobenzophenone derivative in the chosen solvent.

  • Add glycine ethyl ester hydrochloride and the base.

  • Heat the mixture to reflux for several hours, with azeotropic removal of water if necessary.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction mixture to isolate the intermediate amide.

Step 3: Cyclization to the Benzodiazepine

Materials:

  • The intermediate amide from Step 2

  • A base such as sodium ethoxide or potassium tert-butoxide

  • A suitable solvent (e.g., ethanol or THF)

Procedure:

  • Dissolve the intermediate amide in the solvent.

  • Add the base and stir the reaction at room temperature or with gentle heating.

  • Monitor the cyclization by TLC.

  • Upon completion, neutralize the reaction and perform an appropriate work-up to isolate the benzodiazepine product.

  • Purify the product by column chromatography or recrystallization.

Mechanistic Considerations

The formation of the benzodiazepine ring in this conceptual pathway involves the initial formation of an amide bond between the aminobenzophenone and the amino acid derivative. The subsequent base-mediated intramolecular cyclization proceeds via the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the imine carbon formed from the ketone and the amino group of the original aminobenzophenone.

IV. Data Summary

Heterocycle ClassKey Reaction TypeStarting MaterialTypical ReagentsGeneral Yield Range
QuinazolinonesCondensation/CyclizationThis compoundFormamideGood to Excellent
AcridonesUllmann Condensation & CyclizationThis compoundAryl halide, Cu catalyst, AcidModerate to Good
BenzodiazepinesMulti-step SynthesisThis compoundAmino acid derivative, BaseVariable

V. Conclusion and Future Perspectives

This compound is a highly functionalized and promising starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile building block. The differential reactivity of the bromine and chlorine atoms opens up possibilities for sequential and site-selective cross-coupling reactions, enabling the construction of highly complex and diverse molecular libraries for drug discovery programs. Further exploration of palladium- and copper-catalyzed reactions, as well as the development of novel cyclization strategies, will undoubtedly unlock even greater potential from this valuable scaffold.

References

Application Notes & Protocols: The Strategic Role of Substituted Aminobenzoic Acids in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminobenzoic acids are pivotal building blocks in the synthesis of a wide array of agrochemicals. This guide provides an in-depth technical overview of the application of a key intermediate, structurally related to 6-Amino-2-bromo-3-chlorobenzoic acid, in the synthesis of the highly effective insecticide, chlorantraniliprole. We will explore the synthetic pathways, detailed experimental protocols, and the chemical principles that underpin the production of this market-leading crop protection agent. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.

Introduction: The Importance of the Anthranilamide Scaffold

The anthranilamide scaffold is a cornerstone in the development of modern insecticides, particularly the diamide class. These compounds selectively target insect ryanodine receptors, leading to the uncontrolled release of calcium and subsequent paralysis and death of the target pest. This mode of action provides excellent efficacy against a broad spectrum of chewing pests, particularly Lepidoptera, with a favorable safety profile for non-target organisms.

A critical precursor for many anthranilamide insecticides is 2-Amino-5-chloro-N,3-dimethylbenzamide . While the user specified this compound, the core application and synthetic logic are best exemplified through the widely utilized 2-amino-5-chloro-3-methylbenzoic acid and its derivatives in the synthesis of chlorantraniliprole. This guide will focus on this commercially significant pathway.

Core Synthesis Strategy for Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process that culminates in the coupling of two key intermediates[1]:

  • Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The final amide bond formation between these two intermediates is the lynchpin of the entire synthesis. There are two primary approaches for this crucial step: a direct amide coupling and a two-step process via a benzoxazinone intermediate[1][2].

Synthesis of Key Intermediate: 2-Amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide is of paramount importance, and various routes have been developed to optimize yield and purity. A common and effective method starts from 2-nitro-3-methylbenzoic acid[3].

Workflow for the Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

A 2-Nitro-3-methylbenzoic Acid B Reduction A->B C 2-Amino-3-methylbenzoic Acid B->C D Chlorination C->D E 2-Amino-5-chloro-3-methylbenzoic Acid D->E F Amidation E->F G 2-Amino-5-chloro-N,3-dimethylbenzamide F->G

Caption: Synthesis workflow for a key agrochemical intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

Step 1: Reduction of 2-Nitro-3-methylbenzoic Acid

  • Procedure: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-methylbenzoic acid. A widely used method is catalytic hydrogenation.

  • Reaction Conditions:

    • Catalyst: Raney nickel

    • Solvent: Ethanol

    • Atmosphere: Hydrogen (e.g., 0.2 MPa)

    • Temperature: 50°C

    • Duration: Several hours[1]

Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid

  • Procedure: The resulting 2-amino-3-methylbenzoic acid is chlorinated to introduce the chlorine atom at the 5-position.

  • Reagent: N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for this transformation[3].

Step 3: Amidation to form 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Procedure: The final step involves the formation of the N-methylamide. This can be achieved through a one-pot cyclization and methylamination process or via esterification followed by ammonolysis[3].

  • One-Pot Method: The chlorinated acid can be cyclized and then ring-opened with methylamine to yield the final product. This method is often preferred in industrial settings as it simplifies the process by avoiding the isolation of intermediates.

  • Esterification and Ammonolysis: An alternative route involves esterification of the carboxylic acid followed by reaction with methylamine (ammonolysis) to form the amide[3].

Final Assembly of Chlorantraniliprole

With both key intermediates in hand, the final step is the amide coupling reaction.

Direct Amide Coupling Workflow

A 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C Amide Coupling A->C B 2-amino-5-chloro-N,3-dimethylbenzamide B->C D Chlorantraniliprole C->D A 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C Cyclization A->C B 2-amino-5-chloro-3-methylbenzoic acid B->C D Benzoxazinone Intermediate C->D E Ring Opening with Methylamine D->E F Chlorantraniliprole E->F

References

Strategic Derivatization of the Amino Group on 6-Amino-2-bromo-3-chlorobenzoic Acid: A Guide to Unlocking Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

6-Amino-2-bromo-3-chlorobenzoic acid is a highly functionalized aromatic building block, prized in medicinal chemistry and drug development for its potential to serve as a scaffold for novel therapeutics.[1][2][3] The strategic modification of its amino group is a critical step in molecular diversification, enabling the synthesis of a wide array of amides, sulfonamides, and secondary or tertiary amines. These modifications can profoundly influence a molecule's pharmacological properties, including target affinity, selectivity, solubility, and metabolic stability.

However, the inherent structural features of this molecule present unique synthetic challenges. The nucleophilicity of the primary amino group is attenuated by the electron-withdrawing effects of the adjacent carboxylic acid and the halogen substituents (bromine and chlorine). Furthermore, the ortho-bromo substituent introduces significant steric hindrance, which can impede the approach of bulky reagents.

This comprehensive guide provides detailed protocols and the underlying chemical rationale for several key derivatization strategies targeting the 6-amino position. We will explore common yet powerful transformations, offering insights into overcoming the specific reactivity challenges posed by this versatile substrate.

Part 1: Core Derivatization Strategies and Mechanistic Insights

The choice of derivatization strategy is dictated by the desired functional group. The three most common and versatile approaches are acylation, sulfonylation, and alkylation.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming a stable amide bond. This reaction is typically achieved using acylating agents like acyl chlorides or anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Causality Behind Experimental Choices:

  • Base: A base such as pyridine or triethylamine is often required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. For less reactive amines, stronger, non-nucleophilic bases may be employed.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used to avoid unwanted side reactions with the acylating agent.

  • Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction, particularly when using highly reactive acyl chlorides, and then allowed to warm to room temperature.[4][5]

N-Sulfonylation: Formation of Sulfonamide Bonds

The synthesis of sulfonamides is achieved by reacting the amino group with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting sulfonamide group is a key pharmacophore found in numerous approved drugs, acting as a stable, non-basic mimic of a carboxylate group.

Causality Behind Experimental Choices:

  • Base: Pyridine is a classic choice as it serves as both a base and a nucleophilic catalyst. Other tertiary amines or inorganic bases like potassium carbonate can also be effective.

  • Steric Hindrance: The sterically demanding nature of the ortho-bromo group on the substrate and the tetrahedral geometry of the sulfonyl chloride can slow the reaction rate. Therefore, extended reaction times or gentle heating may be necessary to achieve full conversion.

N-Alkylation: Formation of Secondary and Tertiary Amines

Direct alkylation of the amino group with alkyl halides is often problematic, leading to over-alkylation and a mixture of products. Reductive amination offers a more controlled and efficient alternative for synthesizing secondary and tertiary amines.[6]

Reductive Amination Mechanism: This process involves two key steps:

  • Imine/Iminium Ion Formation: The primary amine reacts with an aldehyde or ketone to form a Schiff base (imine), which is in equilibrium with its protonated iminium ion form.

  • Reduction: A chemoselective reducing agent is used to reduce the iminium ion to the corresponding amine.[6][7]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation. They are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion.[6] This chemoselectivity is crucial for a successful one-pot reaction.

  • pH Control: The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation without deactivating the amine nucleophile.

Part 2: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Acylation with Acetyl Chloride

Principle: This protocol details the N-acetylation of this compound using acetyl chloride under basic conditions to yield N-(2-bromo-3-chloro-6-carboxyphenyl)acetamide.

Materials and Reagents:

  • This compound

  • Acetyl Chloride (AcCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM (approx. 15 mL per gram of substrate).

  • Base Addition: Add pyridine or TEA (1.5 eq) to the suspension.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.2 eq) dropwise to the stirring mixture over 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Principle: This protocol describes the reaction of this compound with p-toluenesulfonyl chloride (TsCl) to form the corresponding sulfonamide.

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl Chloride (TsCl)

  • Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.3 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50-60°C for 4-6 hours, or until TLC analysis indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice and concentrated HCl, which will neutralize the pyridine and precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Alternatively, the product can be extracted with ethyl acetate after neutralization. Wash the organic layer with 1 M HCl (2x), water (1x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or silica gel chromatography.

Protocol 3: N-Alkylation via Reductive Amination

Principle: This protocol details the synthesis of a secondary amine by reacting this compound with an aldehyde (e.g., benzaldehyde) followed by in-situ reduction with sodium triacetoxyborohydride.

Materials and Reagents:

  • This compound

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may bubble slightly.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and the formation of the product.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (DCE or EtOAc) twice.

    • Combine the organic layers and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Part 3: Data Presentation and Visualization

Summary of Derivatization Conditions
Derivatization TypeElectrophile ExampleSolventBase ExampleTemp. (°C)Typical Time (h)
N-Acylation Acetyl ChlorideDCMPyridine/TEA0 to RT2-4
N-Sulfonylation Tosyl ChloridePyridinePyridineRT to 604-8
N-Alkylation Benzaldehyde / NaBH(OAc)₃DCE / THFAcetic Acid (cat.)RT12-24

Visual Workflows and Mechanisms

G cluster_start Starting Material cluster_paths Derivatization Pathways A 6-Amino-2-bromo- 3-chlorobenzoic acid B N-Acylation (Amide) A->B Acyl Chloride or Anhydride C N-Sulfonylation (Sulfonamide) A->C Sulfonyl Chloride D N-Alkylation (Sec/Tert Amine) A->D Aldehyde/Ketone, Reductant

Caption: Overview of key derivatization pathways for the amino group.

G start Suspend Substrate in Anhydrous DCM add_base Add Pyridine/TEA start->add_base cool Cool to 0°C in Ice Bath add_base->cool add_acyl Dropwise Addition of Acetyl Chloride cool->add_acyl react Stir at RT (2-4h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, H₂O, Brine) monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify

Caption: Experimental workflow for the N-Acylation protocol.

References

Carboxylic acid activation methods for 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Carboxylic Acid Activation for the Synthesis of 6-Amino-2-bromo-3-chlorobenzoic Acid Amides

Introduction: Navigating a Challenging Amide Coupling

In the landscape of medicinal chemistry and drug development, the formation of amide bonds is the most frequently performed chemical reaction. While often considered a solved problem, the synthesis of amides from structurally complex building blocks presents significant challenges that require a nuanced approach. This compound is a prime example of such a challenging substrate. Its successful incorporation into target molecules via amide bond formation is complicated by two primary factors:

  • Severe Steric Hindrance: The carboxylic acid group is flanked by two ortho substituents, a bromine atom and an amino group. This steric congestion severely restricts access to the carboxyl carbon, impeding the approach of both the activating agent and the incoming amine nucleophile.

  • Modulated Electronics: The presence of both an electron-donating amino group and electron-withdrawing halogen substituents on the aniline ring creates a complex electronic environment. While the amine itself is a nucleophile, its reactivity can be attenuated, and the overall electronic character of the molecule can influence the activation of the carboxylic acid.

Directly coupling a carboxylic acid and an amine is generally unfeasible under mild conditions because a rapid acid-base reaction forms a highly unreactive carboxylate salt.[1] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2] This guide provides a detailed overview of modern activation methods, a framework for rational reagent selection, and robust protocols specifically tailored for the successful synthesis of amides from this compound.

Core Principles of Carboxylic Acid Activation

The goal of any coupling reagent is to transform the carboxyl -OH group into a species that is highly susceptible to nucleophilic attack by an amine.[3] This is achieved by generating a reactive intermediate, such as an activated ester, acyl halide, or anhydride. For a sterically hindered and electronically complex substrate like this compound, the choice of activating agent is paramount. The most effective reagents for this task fall into three main classes: Carbodiimides, Onium Salts, and Phosphonic Anhydrides.

Carbodiimide-Based Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] While effective for simple couplings, this intermediate can be unstable and prone to side reactions, especially with hindered substrates. To mitigate these issues and increase efficiency, additives like 1-hydroxybenzotriazole (HOBt) or its derivatives are essential. These additives trap the O-acylisourea to form a more stable and reactive HOBt-ester, which then reacts with the amine.[7][8] For EDC, a key advantage is that its urea byproduct is water-soluble, simplifying purification via aqueous workup.[9]

Onium Salt-Based Reagents (Uronium/Aminium and Phosphonium)

Onium salts are generally more powerful and faster-acting than carbodiimides, making them a preferred choice for difficult couplings.[3]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents available.[10] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[11] The nitrogen atom in the azabenzotriazole ring of HATU is thought to accelerate the subsequent aminolysis step, making it particularly effective for hindered systems.[11] Using an excess of uronium reagents should be avoided as they can react with the free amine, causing chain termination.[10]

  • Phosphonium Salts (PyBOP): In phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), the phosphorus atom is the activation site.[12] These reagents also form an active ester intermediate and are lauded for their "clean" reactions, as they do not pose the risk of guanidinylation side reactions that can occur with uronium salts.[12][13]

Phosphonic Anhydride Reagents (T3P®)

Propylphosphonic anhydride (T3P®) is a powerful, yet gentle, dehydrating agent used for amide bond formation. It activates the carboxylic acid by forming a mixed anhydride intermediate. T3P® is highly effective for coupling sterically hindered substrates and electron-deficient amines where other methods may fail.[14][15] Its byproducts are water-soluble, making for a straightforward workup, and it lacks the toxicity and shock sensitivity associated with some other reagents.[15]

Workflow and Mechanistic Overview

The general process for amide bond formation involves the activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_0 Reactants cluster_1 Activation Step cluster_2 Coupling Step Acid Carboxylic Acid (R-COOH) Reagent Coupling Reagent + Base Acid->Reagent 1. Activation Amine Amine (R'-NH2) Product Amide Product (R-CO-NHR') Amine->Product Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Reagent->Intermediate Intermediate->Amine 2. Nucleophilic Attack Intermediate->Product Byproduct Byproducts (e.g., Urea, HMPA) Intermediate->Byproduct

General workflow for coupling-reagent-mediated amide synthesis.

Comparative Analysis of Recommended Reagents

Choosing the optimal reagent requires balancing reactivity, potential side reactions, cost, and ease of purification. For a challenging substrate like this compound, potency is often the deciding factor.

FeatureEDC/HOBtHATUT3P®
Class CarbodiimideUronium/Aminium SaltCyclic Phosphonic Anhydride
Reactivity Moderate to GoodVery HighHigh
Mechanism Forms O-acylisourea, then HOBt-ester intermediate[5][6]Forms highly reactive OAt-ester intermediate[11]Forms mixed phosphonic anhydride intermediate[15]
Advantages Cost-effective; water-soluble urea byproduct simplifies workup[4][9]Extremely fast and efficient, especially for hindered substrates; low racemization[10]Excellent for hindered and electron-poor amines; water-soluble byproducts; good safety profile[15]
Disadvantages Slower for hindered systems; potential for side reactions if HOBt is omitted[8]Higher cost; potential for guanidinylation of the amine if used in excess[10][13]Requires a base (e.g., pyridine or DIPEA) for activation
Base Required Often used with DIPEA or TEA[7]Requires a non-nucleophilic base (DIPEA, Collidine)[11]Requires a non-nucleophilic base (Pyridine, DIPEA)
Suitability A viable, economical starting point, but may give low yields.Highly Recommended. The go-to reagent for difficult couplings like this.Highly Recommended. An excellent alternative to HATU with a different reactivity profile.

Decision Framework for Reagent Selection

The following decision tree can guide the selection of an appropriate coupling strategy.

DecisionTree start Start: Coupling of This compound q1 Is the coupling partner sterically hindered or electron-deficient? start->q1 a1_yes Use High-Potency Reagent q1->a1_yes Yes a1_no Standard Conditions May Suffice q1->a1_no No q2 Is cost a primary concern? a1_yes->q2 a2_yes_hat Protocol 1: HATU q2->a2_yes_hat Yes (Prioritize speed/potency) a2_no_t3p Protocol 2: T3P® q2->a2_no_t3p No (Prioritize alternative mechanism) a1_no_edc Protocol 3: EDC/HOBt a1_no->a1_no_edc

A decision tree for selecting the appropriate coupling protocol.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: High-Potency Coupling using HATU

Principle: This protocol utilizes the high reactivity of HATU to overcome the steric hindrance of the substrate. Pre-activation of the carboxylic acid before adding the amine is crucial to maximize the formation of the desired product and minimize side reactions like self-polymerization.[16]

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (aq) (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step is critical for forming the OAt-active ester.[16]

  • Add the target amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm slowly to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (brine) (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting:

  • Low Yield/No Reaction: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature (e.g., to 40 °C). Confirm the quality of the HATU reagent.

  • Self-Coupling Byproduct: Ensure the pre-activation step is performed correctly and the amine is added after the acid has been activated. Lowering the reaction temperature can also help.[16]

Protocol 2: Alternative High-Potency Coupling using T3P®

Principle: This method leverages the powerful dehydrating capacity of T3P® to form a mixed anhydride, which readily reacts with the incoming amine. This protocol is an excellent orthogonal approach if HATU-based methods are unsuccessful.

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • T3P® (50% solution in Ethyl Acetate or DMF is common) (1.5 equiv)

  • Pyridine or DIPEA (3.0 - 4.0 equiv)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Reagents for workup and purification as in Protocol 1.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the target amine (1.1 equiv) in the chosen anhydrous solvent (e.g., Ethyl Acetate).

  • Add the base (Pyridine or DIPEA, 3.0-4.0 equiv).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Slowly add the T3P® solution (1.5 equiv) dropwise. The reaction can be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Dilute with the reaction solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The phosphonic acid byproducts are water-soluble and will be removed in the aqueous washes.[15]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting:

  • Sluggish Reaction: Increase the amount of T3P® to 2.0 equivalents. Consider switching the base or solvent. DMF can sometimes accelerate slow couplings.

  • Difficult Purification: The water-soluble byproducts of T3P® are generally easy to remove. If issues persist, an acidic wash followed by a basic wash should remove all reagent-based impurities.

Protocol 3: Economical Coupling using EDC/HOBt

Principle: A cost-effective method for amide bond formation. The addition of HOBt is critical for activating a hindered substrate by forming a more reactive intermediate and suppressing side reactions.[7][17]

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Reagents for workup and purification as in Protocol 1.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the target amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the base (DIPEA, 2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. These reactions are often slower than with onium salts.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute with ethyl acetate or DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The N,N'-ethyl-N''-(3-dimethylaminopropyl)urea byproduct is water-soluble and should be removed during the aqueous washes.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting:

  • Stalled Reaction: Increase the equivalents of EDC and HOBt to 1.5. If the reaction still fails to proceed, a more potent coupling reagent like HATU or T3P® is necessary.

  • Presence of N-acylurea byproduct: This indicates the O-acylisourea intermediate rearranged before reacting. Ensure HOBt is present from the beginning and that all reagents are high quality.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Amino-2-bromo-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address specific challenges you may encounter during recrystallization, providing troubleshooting advice and in-depth explanations to ensure the integrity of your experimental outcomes.

Introduction to the Compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and two different halogen atoms, presents unique challenges and opportunities for purification by recrystallization.[1] The interplay of these functional groups dictates its solubility profile and potential interactions with impurities.

PropertyValueSource
Molecular FormulaC₇H₅BrClNO₂[1]
Molecular Weight250.48 g/mol [1]
Purity (typical crude)≥95%[1]
Functional GroupsCarboxylic Acid, Amine, Halogens[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the recrystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure.[2][3] This is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[3] Highly impure samples are also more prone to oiling out.[2]

Causality & Mechanism: The functional groups on this compound—the carboxylic acid and the amino group—can form strong intermolecular hydrogen bonds. However, the bulky halogen atoms (bromine and chlorine) can disrupt efficient crystal lattice packing. If the conditions for crystallization are not optimal, the molecules may aggregate in a disordered, liquid-like state instead of an ordered solid lattice.

Troubleshooting Steps:

  • Increase Solvent Volume: The most immediate solution is to add more hot solvent to the mixture to reduce the saturation point.[3][4] This keeps the compound in solution at a lower temperature, hopefully below its melting point, allowing for proper crystal formation upon cooling.

  • Slow Down the Cooling Process: Rapid cooling favors precipitation over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[2]

  • Solvent System Modification: If a single solvent isn't working, a mixed-solvent system can be effective.[5] Dissolve the crude compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[2][6] This creates microscopic scratches that can act as nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the solution to initiate crystallization.[2][6]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: Maximizing Recovery

A low yield is a frequent issue in recrystallization and can stem from several factors.[4]

Potential Causes and Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield.[2] An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[6] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[2]

  • Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities, you'll need to perform a hot filtration. The compound can sometimes crystallize in the funnel during this step.

    • Solution: Use a pre-heated funnel and filter flask. Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.[3]

  • Insufficient Cooling: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution. An ice bath is recommended after the solution has reached room temperature.[6]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility at low temperatures is still significant, you will lose a substantial amount of product in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. For aromatic carboxylic acids, solvents like ethanol, methanol, water, or mixtures of these are often good starting points.[5]

Q3: The color of my product hasn't improved after recrystallization. How can I remove colored impurities?

A3: Decolorization Techniques

Colored impurities are common in the synthesis of aromatic compounds, often arising from oxidation or side reactions.[7]

The Role of Activated Carbon:

Activated carbon (charcoal) is highly effective at adsorbing large, flat, aromatic molecules, which are often the source of color.

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline. The choice of solvent and specific temperatures will need to be optimized for this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) to find one that dissolves the compound when hot but not when cold. Aromatic carboxylic acids often recrystallize well from aqueous ethanol.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.[6]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: pH-Based Purification for Aromatic Carboxylic Acids

This method leverages the acidic nature of the carboxylic acid group.[8]

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate. The acid will be deprotonated to its more water-soluble sodium salt.

  • Filtration of Impurities: Non-acidic impurities will remain insoluble and can be removed by filtration.

  • Reprecipitation: Slowly add a dilute acid (e.g., hydrochloric acid) to the filtrate with stirring. The this compound will precipitate out as the pH decreases.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified product.

Visualization of Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Charcoal (if needed) dissolve->decolorize hot_filter Hot Filtration (if needed) cool_slow Slow Cooling to RT hot_filter->cool_slow decolorize->hot_filter ice_bath Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product sol1 Add more solvent Slow down cooling oiling_out->sol1 Solution sol2 Use minimum solvent Cool thoroughly low_yield->sol2 Solution sol3 Use activated carbon colored_product->sol3 Solution

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Preventing Dehalogenation in Reactions with 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino-2-bromo-3-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this versatile building block: unwanted dehalogenation. As a di-halogenated aromatic compound, selective functionalization is key, but the inherent reactivity differences between the C-Br and C-Cl bonds often lead to undesired side reactions. This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to ensure the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when using this compound in cross-coupling reactions.

Q1: I'm observing a significant amount of a byproduct that has lost a halogen. What is happening?

You are likely experiencing hydrodehalogenation (or reductive dehalogenation), a common side reaction in palladium-catalyzed cross-coupling chemistry.[1][2] In this process, the halogen substituent on your starting material is replaced by a hydrogen atom. This can be caused by various factors in your reaction mixture, including the catalyst system, base, solvent, or even trace impurities that can act as a hydride (hydrogen source).[2]

Q2: My starting material has both bromine and chlorine. Which one is being replaced by hydrogen?

The bromine at the C-2 position is almost certainly the halogen being lost. The reactivity of halogens in the rate-determining oxidative addition step of most cross-coupling reactions follows the trend of their carbon-halogen (C-X) bond strength: C-I < C-Br < C-Cl < C-F.[3][4] Because the C-Br bond is significantly weaker than the C-Cl bond, it will react preferentially, making debromination the primary dehalogenation pathway.[5][6]

Q3: What is the most critical parameter to adjust to prevent this debromination?

The choice of ligand for your palladium catalyst is paramount. The ligand's steric and electronic properties directly influence the rates of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) versus the undesired dehalogenation pathway.[7][8] Switching to a bulkier, more electron-rich phosphine ligand (e.g., a biaryl phosphine like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand is often the most effective first step.[7][9]

Q4: Could my choice of base be the problem?

Absolutely. While a base is necessary for many cross-coupling reactions (e.g., to activate the boronic acid in a Suzuki coupling), its nature can influence side reactions.[10] Strong alkoxide bases should be used with caution. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally safer choices and are less likely to promote hydrodehalogenation.[7]

Q5: Can the solvent system contribute to dehalogenation?

Yes, the solvent can be a direct or indirect source of hydrides. Protic solvents, especially alcohols, can be problematic.[2] It is highly recommended to use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[7][11] While a small, controlled amount of water is often required for Suzuki-Miyaura couplings, ensure it is not excessive, as it can be a proton source that facilitates the dehalogenation pathway.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving dehalogenation issues, complete with mechanistic insights and detailed solution pathways.

Problem: High Yield of 2-Amino-3-chlorobenzoic Acid Byproduct

Diagnosis: You are observing significant (>10%) reductive debromination at the C-2 position. This indicates that the rate of the hydrodehalogenation side reaction is competitive with your desired cross-coupling reaction.

Underlying Mechanism: The Dehalogenation Side-Path

In a typical palladium-catalyzed cross-coupling cycle, the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond.[3][8] In an ideal scenario, this is followed by transmetalation and reductive elimination to yield the desired product. However, if a hydride source is present, the palladium-aryl intermediate can undergo a competing reaction where a hydride is transferred to the complex, followed by reductive elimination of the de-brominated arene, regenerating the Pd(0) catalyst.[2] The key to success is to accelerate the desired C-C bond formation (reductive elimination of the product) so that it outcompetes the C-H bond formation (reductive elimination of the dehalogenated byproduct).

G cluster_0 Main Catalytic Cycle cluster_1 Dehalogenation Side-Path A Pd(0)L_n B Ar(X)-Pd(II)L_n (Oxidative Addition) A->B Ar-X C Ar(R)-Pd(II)L_n (Transmetalation) B->C R-M B_side Ar(X)-Pd(II)L_n D Desired Product Ar-R C->D Reductive Elimination D->A Regenerates Catalyst E Ar(H)-Pd(II)L_n (Hydride Transfer) B_side->E Hydride Source ('H-') F Dehalogenated Byproduct Ar-H E->F Reductive Elimination F->A Regenerates Catalyst caption Fig 1. Competing pathways in Pd-catalyzed cross-coupling.

Fig 1. Competing pathways in Pd-catalyzed cross-coupling.
Solution Pathway 1: Catalyst and Ligand Optimization

The goal is to use a ligand that promotes fast reductive elimination of the desired product. Bulky, electron-rich ligands have been shown to be highly effective in this regard.[7][9] They stabilize the Pd(0) state and accelerate the key steps of the main catalytic cycle.

Ligand Class Specific Examples Key Features & Rationale Typical Loading
Biaryl Phosphines XPhos, SPhos, RuPhosSterically demanding and highly electron-donating. Promotes fast reductive elimination, minimizing the lifetime of intermediates that could enter the dehalogenation pathway.[7][12]1.5 - 3 mol %
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Their high activity can accelerate sluggish couplings, thereby outcompeting dehalogenation.[9][13]1.5 - 3 mol %
Ferrocenyl Phosphines dppfA robust and versatile ligand, though sometimes less active than modern biaryl phosphines for challenging substrates. Good starting point for initial screening.2 - 5 mol %

Action Plan:

  • Screen Ligands: If you are using a standard ligand like PPh₃, switch to XPhos or SPhos.

  • Use a Pre-catalyst: Consider using a well-defined pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.

  • Optimize Loading: Start with ~1-2 mol% of the palladium pre-catalyst and a 1:2 to 1:2.5 ratio of Pd:Ligand if generating the catalyst in situ.

Solution Pathway 2: Modifying the Base and Solvent System

The reaction environment must be as non-reducing as possible. This involves selecting a non-coordinating, aprotic solvent and a base that is effective for the coupling without promoting side reactions.

Base Recommended Solvent Typical Temp. (°C) Rationale & Considerations
K₃PO₄ Dioxane, Toluene80 - 110Often considered the optimal choice for suppressing dehalogenation in Suzuki couplings. Its moderate basicity and low nucleophilicity are ideal.[7]
Cs₂CO₃ Dioxane, THF80 - 100A stronger base than K₂CO₃, useful for activating less reactive boronic acids. Ensure anhydrous conditions.[13]
K₂CO₃ Dioxane/H₂O, Toluene90 - 120A cost-effective and common base. The addition of a minimal amount of water (e.g., a 10:1 solvent:water ratio) is often necessary to solubilize it.[14]

Action Plan:

  • Switch to Aprotic Solvents: Immediately replace any alcoholic or other protic solvents with anhydrous dioxane, toluene, or THF.

  • Select a Weaker Base: If you are using strong bases like NaOtBu or other alkoxides, switch to K₃PO₄.

  • Ensure Anhydrous Conditions: Use dry solvents and properly dried glassware. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding the catalyst.[14]

Problem: Reaction is Sluggish, Leading to Dehalogenation and Low Yield

Diagnosis: The desired reaction is slow, providing more opportunity for the dehalogenation side reaction to occur. This can be due to inefficient oxidative addition or a slow transmetalation step.[7]

G Start Sluggish Reaction + Dehalogenation Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Ligand Switch to a more active ligand system (e.g., XPhos, SPhos) Check_Catalyst->Sol_Ligand No Check_Partner Is the coupling partner (e.g., boronic acid) pure and active? Check_Temp->Check_Partner Yes Sol_Temp Carefully increase temp. in 10°C increments. Monitor for decomposition. Check_Temp->Sol_Temp No Sol_Partner Use fresh, high-purity coupling partner. Consider boronate ester. Check_Partner->Sol_Partner No caption Fig 2. Troubleshooting workflow for sluggish reactions.

Fig 2. Troubleshooting workflow for sluggish reactions.
Solution Pathway: Enhancing Reaction Kinetics

  • Increase Temperature Carefully: While higher temperatures can increase the rate of dehalogenation, they can also significantly accelerate a sluggish desired reaction. Increase the reaction temperature in 10 °C increments and monitor the reaction profile closely by TLC or LC-MS to find the optimal balance.[7]

  • Verify Coupling Partner Quality: For Suzuki-Miyaura reactions, the quality of the organoboron reagent is critical. Old or impure boronic acids can undergo protodeboronation, reducing the effective concentration of the active nucleophile and slowing the reaction.[2] A slow transmetalation step allows more time for the dehalogenation of the palladium-aryl intermediate to occur.[7]

    • Action: Use a freshly purchased or purified boronic acid. Alternatively, consider using the corresponding boronate ester (e.g., a pinacol ester), which often exhibits greater stability.[7]

  • Use a More Active Catalyst System: As mentioned previously, switching to a more active and robust catalyst system based on modern biaryl phosphine or NHC ligands is often the best solution. These systems are designed to overcome the challenges of coupling with less reactive partners and can significantly accelerate the overall reaction rate.[9]

Section 3: Validated Experimental Protocol

The following is a recommended starting protocol for a Suzuki-Miyaura coupling with this compound designed to minimize debromination.

Optimized Suzuki-Miyaura Coupling Protocol
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%). Then, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) by taking a small aliquot under an inert atmosphere. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the benzoic acid and amino groups. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Section 4: References

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Reactivity comparison of halogenated anilines in cross-coupling. Retrieved from --INVALID-LINK--

  • Cella, R., & Stefani, H. A. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. Retrieved from --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from --INVALID-LINK--

  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from --INVALID-LINK--

  • Karmakar, S., et al. (2019). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. The Journal of Organic Chemistry, 84(17), 11248-11260. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Significant dehalogenation in stille coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Retrieved from --INVALID-LINK--

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Retrieved from --INVALID-LINK--

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

  • Cohen, T., & Cristea, I. (2002). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • John, A., et al. (2019). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Retrieved from --INVALID-LINK--

  • DeWeerd, K. A., et al. (1991). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology, 57(1), 7-12. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from --INVALID-LINK--

  • Gandeepan, P., & Cheng, C. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3043–3048. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Li, N., et al. (2015). The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. International Journal of Electrochemical Science, 10, 5313-5323. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from --INVALID-LINK--

  • Tomanová, M., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 235-246. Retrieved from --INVALID-LINK--

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. Retrieved from --INVALID-LINK--

  • Cuny, G. D., et al. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Synlett, 2007(17), 2639-2642. Retrieved from --INVALID-LINK--

  • Iska, S., et al. (2022). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education, 99(1), 16-27. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Retrieved from --INVALID-LINK--

References

Troubleshooting low solubility issues of 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino-2-bromo-3-chlorobenzoic acid (CAS No. 65971-76-8)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of its low aqueous solubility. By understanding the physicochemical properties of this molecule, you can select the appropriate solubilization strategy for your experimental needs.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is an amphoteric molecule, meaning it possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂)[2]. Its structure, featuring a halogenated benzene ring, contributes to its relatively nonpolar character and high crystal lattice energy, which often results in poor solubility in neutral aqueous solutions.[2][3] The large, hydrophobic aromatic core counteracts the hydrophilic nature of the acidic and basic functional groups, making solvent selection a critical step for successful experimentation.[3][4]

Key Molecular Properties:

  • Molecular Formula: C₇H₅BrClNO₂[1]

  • Molecular Weight: 250.48 g/mol [1]

  • Predicted LogP: 2.38[1]

  • Functional Groups: Carboxylic acid (acidic), Amino group (basic), Halogenated aromatic ring (hydrophobic)

Initial Troubleshooting Workflow

Before proceeding to advanced techniques, it is essential to follow a systematic approach to solubilization. The following flowchart provides a logical path for initial troubleshooting.

G cluster_0 Start: Initial Assessment cluster_1 Solvent Selection cluster_2 Observation & Action start Obtain solid 6-Amino-2-bromo- 3-chlorobenzoic acid solvent_choice Select Initial Solvent System start->solvent_choice aprotic Test Polar Aprotic Solvents (e.g., DMSO, DMF) solvent_choice->aprotic Aqueous System? No aqueous Test Aqueous Buffer solvent_choice->aqueous Aqueous System? Yes observe_aprotic Observe Dissolution aprotic->observe_aprotic observe_aqueous Observe Dissolution aqueous->observe_aqueous success Stock Solution Prepared Proceed with Experiment observe_aprotic->success Soluble aprotic_fail Consider Co-solvent System (See FAQ 4) observe_aprotic->aprotic_fail Insoluble/ Precipitation observe_aqueous->success Soluble aqueous_fail Proceed to pH Modification (See FAQ 3) observe_aqueous->aqueous_fail Insoluble/ Precipitation

Caption: Initial troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: For non-aqueous applications, polar aprotic solvents are the recommended starting point due to their ability to disrupt the crystal lattice and solvate the molecule. For aqueous applications, solubility is expected to be very low in neutral water, but this can be a baseline measurement.

A systematic, small-scale test is the most efficient approach.[5] It is advisable to begin with the most powerful and commonly used solvents first.[5]

Recommended Solvent Screening Order:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are excellent solvents for creating high-concentration stock solutions.[5]

  • Alcohols: Ethanol, Methanol. These may be suitable for certain applications but generally offer lower solubility than DMSO or DMF.

  • Aqueous Buffers: Start with purified water or a standard buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 to establish a baseline, though high solubility is not expected.

The following table summarizes the expected solubility in common laboratory solvents.

SolventExpected Solubility (at 25°C)Rationale & Application Notes
Water (pH 7.0) Very Low (< 0.1 mg/mL)The nonpolar aromatic ring dominates, leading to poor interaction with water.[3][4]
Phosphate-Buffered Saline (PBS, pH 7.4) Very Low (< 0.1 mg/mL)Similar to water, physiological pH is insufficient to fully ionize the molecule.
Ethanol / Methanol Low to ModerateThe alcohol can interact with both the polar and nonpolar parts of the molecule.
Dimethyl Sulfoxide (DMSO) High (> 50 mM)A powerful polar aprotic solvent, ideal for preparing concentrated stock solutions.[5]
N,N-Dimethylformamide (DMF) High (> 30 mM)A good alternative to DMSO with similar solubilizing power.[5]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as precipitation upon dilution. It occurs because the compound, which is stable in the high-concentration organic stock, becomes supersaturated and crashes out when introduced to the predominantly aqueous environment where its solubility is poor.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add this intermediate stock to the aqueous medium. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.[6]

  • Increase Final Volume: By adding the DMSO stock to a larger volume of aqueous medium, you ensure the final concentration of the compound is well below its aqueous solubility limit.

  • Warm the Aqueous Medium: Pre-warming the aqueous medium (e.g., to 37°C for cell culture) can transiently increase the solubility of the compound during addition.[5]

  • Vortex During Addition: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations that can initiate precipitation.

  • Limit Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[6] If higher concentrations of your compound are needed, you may need to explore other solubilization methods like pH adjustment or co-solvents.

Q3: How can I use pH to increase the aqueous solubility of this compound?

A3: Adjusting the pH is a primary and highly effective strategy for solubilizing amphoteric compounds like this compound.[7][8] By converting the neutral molecule into a salt (ion), its polarity is significantly increased, enhancing its interaction with water molecules and dramatically improving solubility.[9][10]

  • In Alkaline Conditions (High pH): The acidic carboxylic acid group (-COOH) is deprotonated to form a highly soluble anionic carboxylate salt (-COO⁻).[2]

  • In Acidic Conditions (Low pH): The basic amino group (-NH₂) is protonated to form a more soluble cationic ammonium salt (-NH₃⁺).[2]

G compound b this compound (Low Aqueous Solubility) acid b Cationic Salt (High Aqueous Solubility) Add Acid (e.g., HCl) Protonates Amino Group (-NH₃⁺) compound->acid  Low pH   base b Anionic Salt (High Aqueous Solubility) Add Base (e.g., NaOH) Deprotonates Carboxyl Group (-COO⁻) compound->base  High pH  

Caption: pH modification strategy for enhancing aqueous solubility.

Experimental Protocol: pH-Adjusted Solubilization

This protocol describes how to prepare a stock solution by forming the anionic sodium salt.

  • Weigh Compound: Accurately weigh the desired amount of this compound and place it in a sterile container.

  • Add Water: Add a portion (e.g., 80%) of the final desired volume of purified water. The compound will likely remain as a suspension.

  • Titrate with Base: While stirring, add a 1 N NaOH solution dropwise.[11] Monitor the solution closely. As the pH increases, the solid will begin to dissolve as it converts to its sodium salt.

  • Ensure Complete Dissolution: Continue adding NaOH until the solution is completely clear. Be cautious not to overshoot the pH significantly. A final pH between 8.5 and 10 is often sufficient.

  • Adjust to Final Volume: Once the compound is fully dissolved, add purified water to reach the final target volume.

  • Verify & Sterilize: Check the final pH and adjust if necessary. If for a sterile application, filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

Self-Validation: The visual endpoint of this protocol is a clear, particle-free solution, confirming the successful solubilization of the compound.

Q4: Are there other advanced strategies if pH modification is not suitable for my experiment?

A4: Yes. If your experimental system is sensitive to pH extremes, co-solvent and complexation systems are excellent alternatives.

Co-Solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][12]

  • Mechanism: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[12]

  • Common Examples: Polyethylene glycol (PEG 300/400), propylene glycol (PG), and ethanol are frequently used.[7][13]

  • Application: A typical approach involves dissolving the compound in the pure co-solvent first, then adding the aqueous buffer to the final desired concentration. The key is to find a ratio of co-solvent to aqueous buffer that keeps the compound in solution while being tolerated by the experimental system (e.g., live cells).

G cluster_0 Aqueous System cluster_1 Co-Solvent System w1 H₂O w2 H₂O w3 H₂O w4 H₂O c1 PEG c2 PEG wc1 H₂O wc2 H₂O drug_insoluble Drug (Insoluble) drug_soluble Drug (Soluble)

Caption: Co-solvents reduce solvent polarity, enhancing drug solubility.

Inclusion Complexes (Cyclodextrins): Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[7]

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[7]

  • Application: This is a powerful formulation tool, particularly in drug development, to improve the solubility and bioavailability of hydrophobic compounds.[14]

References

Technical Support Center: HPLC Method Development for Purity Analysis of 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Amino-2-bromo-3-chlorobenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the quality and safety of the final Active Pharmaceutical Ingredient (API).[1][2]

This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make informed decisions during your experiments.

Part 1: Understanding the Analyte: this compound

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the initial choices for column chemistry, mobile phase composition, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationSignificance for HPLC Method Development
Molecular Formula C₇H₅BrClNO₂Indicates the presence of multiple heteroatoms.
Molecular Weight 250.48 g/mol [3]Standard molecular weight suitable for reversed-phase HPLC.
Structure Aromatic ring with amino, bromo, chloro, and carboxylic acid groups.[4]The aromatic ring provides a strong UV chromophore for detection. The functional groups make the molecule polar and ionizable.
Calculated LogP 2.38[3]Suggests moderate hydrophobicity, making it well-suited for retention on a C18 reversed-phase column.
Ionizable Groups Carboxylic acid (-COOH) and an amino group (-NH₂).The molecule is amphoteric. Its retention and peak shape will be highly sensitive to the mobile phase pH.[5] Controlling pH is critical.
UV Absorbance Expected strong absorbance due to the substituted benzene ring.UV detection is the ideal choice. A wavelength of 254 nm is a good starting point, with further optimization via a UV scan.
Part 2: A Step-by-Step Guide to HPLC Method Development

The goal of a purity method is to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. A reversed-phase HPLC (RP-HPLC) approach is the most suitable for this analyte.[6][7]

Workflow for HPLC Method Development

MethodDevelopmentWorkflow start Define Analytical Goal: Purity of this compound step1 Step 1: Initial Column & Mobile Phase Selection start->step1 step2 Step 2: pH Screening & Optimization step1->step2 Establish initial retention step3 Step 3: Gradient Optimization step2->step3 Achieve good peak shape step4 Step 4: Organic Modifier & Temperature Evaluation step3->step4 Resolve all impurities step5 Step 5: Method Validation (ICH Q2(R1)) step4->step5 Fine-tune selectivity end_node Robust & Validated Purity Method step5->end_node Confirm performance

Caption: A systematic workflow for developing a robust HPLC purity method.

Step 1: Initial Column and Mobile Phase Selection

The initial conditions are based on the analyte's properties. The aim here is to achieve reasonable retention of the main peak.

  • Column Selection:

    • Primary Choice: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is the universal starting point for moderately hydrophobic compounds.[8]

    • Alternative Choices:

      • Phenyl-Hexyl: The phenyl stationary phase can offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be beneficial for separating structurally similar impurities.[9][10]

      • Polar-Embedded: If the analyte or key impurities are very polar and show poor retention on a standard C18 phase, a polar-embedded column can provide enhanced retention.[11]

  • Mobile Phase Selection:

    • Aqueous Phase (A): A buffered solution is mandatory to control the ionization state of the analyte.[12][13] A good starting point is 20 mM potassium phosphate adjusted to pH 2.8 with phosphoric acid. This low pH suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry.[5][14]

    • Organic Phase (B): Acetonitrile is an excellent first choice due to its low viscosity and UV cutoff. Methanol can be evaluated later to alter selectivity.[13]

    • Detector: UV detector set at 254 nm.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral-purpose column with good retention for the analyte.
Mobile Phase A 20 mM KH₂PO₄, pH 2.8 with H₃PO₄Buffers the system to suppress ionization of the analyte's carboxylic acid group, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to elute all potential impurities and determine the approximate elution strength required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.
Detection UV at 254 nmThe analyte's aromatic structure ensures strong absorbance.
Sample Diluent 50:50 Acetonitrile:WaterA solvent that is compatible with the mobile phase and ensures complete dissolution of the sample.
Step 2: pH Screening and Optimization

Mobile phase pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds like this compound.[5]

  • Causality: At low pH (e.g., < 3), the carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). At high pH (e.g., > 8), the carboxylic acid is deprotonated (negative charge), and the amino group is neutral. This change in net charge dramatically affects retention.

  • Protocol:

    • Perform initial runs at pH 2.8.

    • Prepare a second mobile phase buffer at a mid-range pH, for example, an ammonium acetate buffer at pH 5.0.

    • Evaluate the chromatograms for changes in peak shape, retention time, and the resolution between the main peak and any impurities.

    • Select the pH that provides the best peak shape and initial separation. For acidic compounds, a low pH is often optimal. It is recommended to work at a pH at least 2 units away from the analyte's pKa for method robustness.[5]

Step 3: Gradient Optimization

The initial scouting gradient helps identify the elution window for the main peak and impurities. Now, the gradient must be refined to improve resolution.

  • Protocol:

    • Based on the scouting run, determine the percentage of organic modifier (%B) at which the main peak elutes.

    • Design a shallower gradient around this elution point. For example, if the main peak elutes at 45% B, a new gradient could be 30% to 60% B over 25 minutes.

    • This "focuses" the separation power where it is needed most, increasing the resolution between closely eluting peaks.

Step 4: Evaluating Organic Modifier and Temperature

If resolution is still insufficient, changing the organic modifier or temperature can provide the necessary change in selectivity.

  • Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter elution order by affecting interactions like hydrogen bonding differently than acetonitrile.[13]

  • Temperature: Increasing the column temperature (e.g., to 40°C or 50°C) decreases mobile phase viscosity, which can lead to sharper peaks and shorter run times. It can also subtly change selectivity.

Step 5: Method Validation

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

Table 3: Key Method Validation Parameters (as per ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak purity analysis (using a PDA detector) should pass. Impurity peaks should be well-resolved from the main peak (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked impurities should be within 90-110%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Small changes in pH (±0.2), temperature (±5°C), and flow rate (±10%) should not significantly impact results.
Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during HPLC analysis in a direct question-and-answer format.

Troubleshooting Common HPLC Problems

Q1: Why is my main peak tailing?

A1: Peak tailing is common for acidic or basic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[18][19][20]

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Diagnosis: The mobile phase pH may be too close to the pKa of the analyte's carboxylic acid or amino group, causing a mixed ionic state.

    • Solution: Ensure the mobile phase is buffered and adjust the pH to be at least 1.5-2 units away from the pKa. For this compound, lowering the pH to ~2.5-3.0 is the most effective solution to protonate the carboxylic acid and minimize unwanted interactions with residual silanols on the column packing.[14]

  • Possible Cause 2: Secondary Silanol Interactions.

    • Diagnosis: Free silanol groups on the silica backbone of the column can interact strongly with the basic amino group of the analyte, causing tailing.

    • Solution: Use a modern, high-purity, end-capped C18 column to minimize available silanols. If tailing persists, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%), although this is not ideal for LC-MS applications.[20]

  • Possible Cause 3: Column Overload.

    • Diagnosis: Injecting too much sample mass can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.

    • Solution: Reduce the sample concentration or the injection volume and re-inject.[21]

Decision Tree for Troubleshooting Peak Tailing

TailingTroubleshooting start Problem: Peak Tailing Observed q1 Is the mobile phase buffered and pH < 3.0? start->q1 sol1 Adjust pH to 2.5-3.0 using a suitable buffer (e.g., phosphate, formate). q1->sol1 No q2 Is the sample concentration too high? q1->q2 Yes end_node Peak Shape Improved sol1->end_node sol2 Dilute the sample or reduce injection volume. q2->sol2 Yes q3 Is the column old or contaminated? q2->q3 No sol2->end_node sol3 Flush the column with a strong solvent. If unresolved, replace the column. q3->sol3 Yes q3->end_node No (Issue may be extra-column effects) sol3->end_node

Caption: A logical decision tree for diagnosing and solving peak tailing.

Q2: I am not seeing good resolution between my main peak and a critical impurity. What should I do?

A2: Poor resolution requires optimizing the method's selectivity (α) or efficiency (N).

  • Solution 1: Optimize the Gradient. Decrease the slope of the gradient around the eluting peaks. A shallower gradient increases the separation time between peaks, often improving resolution.

  • Solution 2: Change the Organic Modifier. Switch from acetonitrile to methanol (or vice versa). This is a powerful way to change selectivity and can sometimes reverse the elution order of closely related compounds.[13]

  • Solution 3: Change the Column Stationary Phase. If mobile phase changes are ineffective, the column chemistry is the next variable to change. Switching from a C18 to a Phenyl-Hexyl column introduces different separation mechanisms (π-π interactions) that can resolve compounds that co-elute on a C18.[9]

Q3: I see "ghost peaks" in my blank injections. What are they?

A3: Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover from a previous injection.[20]

  • Solution 1: Check Solvents and Vials. Ensure you are using high-purity, HPLC-grade solvents. Contamination can also come from sample vials or caps.

  • Solution 2: Improve Needle Wash. Increase the volume or change the composition of the autosampler's needle wash solvent to more effectively clean the injection port and needle between runs. A strong, organic solvent is often effective.

  • Solution 3: Identify Carryover. If the ghost peak has the same retention time as the main peak from a previous high-concentration injection, it is carryover. A more rigorous wash protocol or a lower-carryover autosampler design may be needed.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities for this compound? A: Without specific knowledge of the synthetic route, common impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Isomers with different substitution patterns of the amino, bromo, and chloro groups on the benzoic acid ring.

  • Related Substances: By-products from side reactions, such as de-halogenated or de-aminated species.

Q: Why is a buffer necessary? Can't I just use acidified water? A: While adding acid (like formic or phosphoric acid) to water will create a low pH, it does not provide buffering capacity.[13] A buffer resists changes in pH when the sample is introduced. Without a buffer, the local pH at the column inlet can change upon injection, leading to peak shape distortion and retention time shifts, making the method unreliable.[8]

Q: Is this method suitable for LC-MS? A: The recommended starting method uses a phosphate buffer, which is not volatile and is therefore incompatible with mass spectrometry (MS). To adapt this method for LC-MS, you must replace the non-volatile phosphate buffer with a volatile alternative.

  • LC-MS Compatible Buffers: Use 0.1% formic acid in water for the aqueous mobile phase to achieve a low pH. Ammonium formate or ammonium acetate can be used for mid-range pH values.[12][22]

References

Removing unreacted starting materials from 6-Amino-2-bromo-3-chlorobenzoic acid product

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides troubleshooting and frequently asked questions (FAQs) for removing unreacted starting materials from the final product, 6-Amino-2-bromo-3-chlorobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development who may encounter purification challenges during their synthesis.

Section 1: Understanding the Purification Challenge

Q1: What are the likely unreacted starting materials and impurities I need to remove from my crude this compound product?

The synthesis of this compound can result in a crude product containing various impurities. The exact nature of these impurities depends on the specific synthetic route employed. However, common starting materials and potential byproducts include precursors used in the synthesis of substituted aminobenzoic acids.[1] For instance, if the synthesis involves the bromination and chlorination of an aminobenzoic acid precursor, residual amounts of the mono-halogenated intermediates or the initial unhalogenated starting material may be present.

Additionally, incomplete reactions during the introduction of the amino or carboxylic acid functionalities can lead to other impurities.[2] Given the structure of the final product, which contains both an acidic carboxylic acid group and a basic amino group, the primary purification challenge lies in separating it from starting materials that may share similar acidic, basic, or neutral characteristics.

Section 2: Troubleshooting Common Purification Issues

Q2: I performed a simple recrystallization, but my product is still impure. What went wrong?

While recrystallization is a powerful purification technique, its success is highly dependent on the choice of solvent and the solubility differences between your product and the impurities.[3]

Causality behind the issue:

  • Inappropriate Solvent System: If the unreacted starting materials have similar solubility profiles to this compound in the chosen solvent, co-crystallization can occur, leading to an impure product. Aromatic carboxylic acids can often be recrystallized from hot water or aqueous alcohol solutions.[4]

  • Insufficient Solubility Difference: For effective purification, the desired compound should be sparingly soluble at low temperatures and highly soluble at high temperatures in the chosen solvent, while the impurities should either be very soluble or insoluble at all temperatures.

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents of differing polarities. Good candidates for aromatic compounds like this include alcohols (ethanol, methanol), water, or mixtures thereof.[5] Toluene or mixtures of toluene and petroleum ether can also be effective.[4]

  • Employ a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide a sharper crystallization. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity appears can induce crystallization upon cooling.

Q3: My product seems to be "oiling out" instead of crystallizing during recrystallization. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

  • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

  • Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Section 3: Advanced Purification Protocols

For more challenging separations, more advanced techniques like acid-base extraction and column chromatography are necessary.

Q4: How can I use acid-base extraction to purify this compound?

Acid-base extraction is an extremely effective method for separating acidic, basic, and neutral compounds.[6][7][8] Since this compound is amphoteric (containing both an acidic carboxylic acid group and a basic amino group), this technique can be tailored to isolate it from neutral or purely acidic/basic starting materials.

Underlying Principle: The solubility of organic acids and bases in water is highly pH-dependent. By converting them into their salt forms, they become water-soluble and can be separated from neutral organic compounds which remain in an organic solvent.[9]

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Separation of Basic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 5% HCl).[7] This will protonate any basic starting materials, making them water-soluble.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer, which now contains the protonated basic impurities.

  • Separation of Acidic Impurities:

    • To the remaining organic layer in the separatory funnel, add a dilute aqueous base solution (e.g., 5% NaOH or saturated sodium bicarbonate).[7][8] This will deprotonate any acidic starting materials, making them water-soluble.

    • Shake and separate the layers as before. The aqueous layer will contain the deprotonated acidic impurities.

  • Isolation of the Amphoteric Product: The this compound will react with both the acid and the base. To isolate it, you will need to carefully adjust the pH of the aqueous extracts.

    • From the Acidic Extract: To isolate any product that was extracted into the initial acidic wash, basify the aqueous layer with a dilute base (e.g., NaOH) until the product precipitates out.

    • From the Basic Extract: To isolate the bulk of the product, carefully acidify the basic aqueous extract with a dilute acid (e.g., HCl) until the pH is neutral (around pH 7). The this compound will precipitate out at its isoelectric point.

  • Final Steps:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product thoroughly.

Workflow for Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel 1 crude->sep_funnel1 aq_basic Aqueous Layer (Basic Impurities) sep_funnel1->aq_basic Add Dilute Acid org_layer1 Organic Layer sep_funnel1->org_layer1 sep_funnel2 Separatory Funnel 2 aq_acidic Aqueous Layer (Acidic Impurities) sep_funnel2->aq_acidic Add Dilute Base org_layer2 Organic Layer with Neutral Impurities sep_funnel2->org_layer2 precipitate_base Precipitate with Base aq_basic->precipitate_base org_layer1->sep_funnel2 precipitate_acid Precipitate with Acid aq_acidic->precipitate_acid product_from_base Purified Product precipitate_base->product_from_base product_from_acid Purified Product precipitate_acid->product_from_acid

Caption: Acid-Base Extraction Workflow.

Q5: When should I consider using column chromatography, and what is a good starting point for solvent selection?

Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase.[10][11] It is particularly useful when dealing with complex mixtures or when impurities have very similar properties to the desired product.

When to use it:

  • When recrystallization and acid-base extraction fail to provide the desired purity.

  • For the separation of non-ionic or weakly ionic impurities.

  • When a very high degree of purity is required.

Choosing the Right Conditions:

  • Stationary Phase: Silica gel is a common and effective stationary phase for the separation of a wide range of organic compounds, including those with polar functional groups.[11]

  • Mobile Phase (Eluent): The choice of eluent is critical. Since this compound is a polar molecule, a relatively polar mobile phase will be required to elute it from the silica gel column.[12]

    • A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • The polarity of the eluent can be gradually increased during the separation (gradient elution) to first elute less polar impurities and then the more polar product.[10]

    • For very polar compounds, more polar solvent systems such as dichloromethane/methanol may be necessary.[13]

Thin-Layer Chromatography (TLC) for Method Development: Before running a large-scale column, it is highly recommended to use TLC to determine the optimal solvent system.[10] The ideal solvent system will give a good separation of the spots on the TLC plate, with the product having an Rf value of approximately 0.3-0.5.

General Protocol for Column Chromatography:
  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column, collecting the eluting solvent in fractions.

  • Gradient Elution (if necessary): Gradually increase the proportion of the more polar solvent in the eluent to elute compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography

ColumnChromatography start Crude Product dissolve Dissolve in Minimal Mobile Phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute fractions Collect Fractions elute->fractions tlc Analyze Fractions by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Column Chromatography Workflow.

Section 4: Quantitative Data Summary

Purification TechniqueAdvantagesDisadvantagesBest For Removing
Recrystallization Simple, scalable, can yield very pure product.Requires significant solubility difference, risk of co-crystallization or "oiling out".Impurities with significantly different solubility profiles.
Acid-Base Extraction Excellent for separating acidic, basic, and neutral compounds.[6][7]Can be time-consuming, may require large volumes of solvents.Acidic, basic, and neutral starting materials.
Column Chromatography Highly versatile, can separate complex mixtures.[10][11]Can be slow, requires significant amounts of solvent and stationary phase, may be difficult to scale up.Impurities with similar polarities to the product.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 6-Amino-2-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. 6-Amino-2-bromo-3-chlorobenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique analytical challenge due to the complex interplay of its electron-donating amino group and electron-withdrawing halogen substituents. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative framework against related benzoic acid derivatives. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

Predicted NMR Spectra of this compound: A Detailed Analysis

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the carbon and hydrogen atoms of this compound are numbered as follows:

Figure 1. Structure of this compound with atom numbering.

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling

The ¹H NMR spectrum is expected to show signals for the two aromatic protons (H4 and H5), the protons of the amino group, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (H4 and H5): These two protons are on adjacent carbons and will therefore exhibit spin-spin coupling, appearing as doublets.

    • H4: This proton is situated between a chloro group (meta) and an amino group (para). The electron-withdrawing nature of the chlorine and the electron-donating nature of the amine will influence its chemical shift. We predict this signal to appear in the range of δ 7.0-7.3 ppm .

    • H5: This proton is ortho to the amino group and meta to the carboxylic acid. The strong shielding effect of the amino group will cause this proton to resonate at a lower chemical shift compared to H4. We predict this signal to be in the range of δ 6.7-7.0 ppm .

    • Coupling: The ortho-coupling constant (³J) between H4 and H5 is expected to be in the range of 8.0-9.0 Hz .[3]

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is highly dependent on the solvent and concentration but is anticipated to be in the range of δ 4.5-6.0 ppm .

  • Carboxylic Acid Proton (-COOH): This acidic proton will also appear as a broad singlet and will be significantly downfield. Its chemical shift is highly variable and solvent-dependent, typically appearing in the range of δ 10-13 ppm .[3] This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (-COOH) 165-175The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[4][5]
C1 120-130This carbon is attached to the carboxylic acid group and is adjacent to both an amino and a bromo substituent.
C2 115-125The bromo substituent will cause a downfield shift, but the ortho amino group will have a shielding effect.
C3 130-140The chloro substituent will cause a significant downfield shift for the carbon it is attached to.
C4 125-135This aromatic CH carbon will be influenced by the adjacent chloro and meta amino groups.
C5 110-120This aromatic CH carbon is ortho to the strongly shielding amino group, resulting in an upfield shift.
C6 140-150The carbon attached to the amino group will be significantly deshielded.

Comparative Analysis with Other Substituted Benzoic Acids

To put the predicted spectrum of this compound into context, it is instructive to compare it with the known NMR data of simpler, related molecules.

CompoundAromatic ¹H Chemical Shifts (δ, ppm)Aromatic ¹³C Chemical Shifts (δ, ppm)
Benzoic Acid ~7.4-7.6 (m), ~8.1 (d)[6]~128-134[4]
2-Chlorobenzoic Acid ~7.3-7.5 (m), ~8.1 (d)[2]~127-135[2]
3-Chlorobenzoic Acid ~7.5-7.8 (m)[2]~128-134[2]
2-Aminobenzoic Acid ~6.6-7.8 (m)~111-151
Predicted: this compound H5: ~6.7-7.0 (d), H4: ~7.0-7.3 (d)~110-150, COOH: ~165-175

This comparison highlights the expected upfield shift of the aromatic protons in our target molecule due to the strong electron-donating effect of the amino group, which counteracts the deshielding effects of the halogens and the carboxylic acid.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation
  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak away from most analyte signals.[2][7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shifts to 0 ppm.[2]

Data Acquisition
  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Use a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals, including the carbonyl carbon, are observed.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard place Place Sample in Spectrometer standard->place h1_acq Acquire ¹H Spectrum place->h1_acq c13_acq Acquire ¹³C Spectrum place->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H analysis Spectral Analysis (Chemical Shift, Coupling) baseline->analysis For ¹³C integrate->analysis

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The structural elucidation of complex organic molecules like this compound is greatly facilitated by a thorough understanding of their NMR spectra. By leveraging predictive methods based on the known effects of various functional groups and by making comparisons with analogous compounds, researchers can confidently assign the signals in the ¹H and ¹³C NMR spectra. This guide provides a comprehensive framework for the spectral analysis of this important compound, offering valuable insights for professionals in chemical research and drug development.

References

A Comparative Guide to the FT-IR Spectroscopic Characterization of 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Substituted benzoic acids, such as 6-Amino-2-bromo-3-chlorobenzoic acid, represent a class of compounds with significant potential as intermediates and scaffolds in medicinal chemistry. Their utility is predicated on precise structural and functional group arrangement, making robust analytical characterization indispensable. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups, thereby providing a crucial fingerprint of the molecular structure.

This guide provides an in-depth analysis of the expected FT-IR spectroscopic signature of this compound. As direct experimental data for this specific compound is not widely published, we will employ a comparative approach. By dissecting the contributions of its constituent functional groups—a primary aromatic amine, a carboxylic acid, and carbon-halogen bonds—and comparing them to simpler, well-characterized analogs, we can construct a reliable interpretive framework for researchers.

Experimental Protocol: Acquiring High-Quality FT-IR Data

To ensure spectral data is both accurate and reproducible, adherence to a validated methodology is critical. Attenuated Total Reflectance (ATR) FT-IR is the preferred technique for solid powder samples due to its minimal sample preparation and high-quality results.[1][2][3]

Objective: To obtain a high-resolution FT-IR spectrum of a solid organic compound for functional group identification.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.[3][4]

  • Crystal Cleaning & Background Scan (Critical Step):

    • Rationale: The background scan captures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the instrument's intrinsic response, which must be subtracted from the sample spectrum to yield true absorbance values.

    • Procedure:

      • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) using a lint-free wipe.[5]

      • Allow the solvent to fully evaporate.

      • Lower the pressure clamp to the empty, clean crystal.

      • Acquire a background spectrum. This typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Analysis:

    • Procedure:

      • Raise the pressure clamp.

      • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[1][4]

      • Lower the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[4][5] This is vital for achieving a strong evanescent wave interaction with the sample.[1]

      • Acquire the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[3]

    • Perform baseline correction if needed to ensure absorbance peaks originate from a flat baseline.

Workflow for FT-IR Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Place Sample on ATR Crystal Background Acquire Background Spectrum Clean Clean ATR Crystal Clean->Sample Analyze Acquire Sample Spectrum Background->Analyze Process Process Data (ATR & Baseline Correction) Analyze->Process Identify Peak Identification & Functional Group Assignment Process->Identify Compare Compare with Reference Spectra Identify->Compare Confirm Structural Confirmation Compare->Confirm Mol_Vibrations Molecule This compound NH2 -NH₂ (Amine) Molecule->NH2 COOH -COOH (Carboxylic Acid) Molecule->COOH Aromatic Aromatic Ring Molecule->Aromatic Halogens C-X (Halogens) Molecule->Halogens NH_Stretch N-H Stretch ~3400 cm⁻¹ NH2->NH_Stretch CO_Stretch C=O Stretch ~1700 cm⁻¹ COOH->CO_Stretch OH_Stretch O-H Stretch ~3000 cm⁻¹ (broad) COOH->OH_Stretch CC_Stretch C=C Stretch ~1600-1450 cm⁻¹ Aromatic->CC_Stretch CCl_Stretch C-Cl Stretch ~850-550 cm⁻¹ Halogens->CCl_Stretch

References

The Halogen Effect: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced impact of subtle molecular modifications on biological activity is a cornerstone of modern therapeutic design. The substitution of a hydrogen atom with a halogen on the aminobenzoic acid scaffold is a well-established strategy to modulate a compound's physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of bromo- and chloro-substituted aminobenzoic acid derivatives, supported by experimental data, to inform the strategic design of novel therapeutic agents.

The introduction of bromine or chlorine can significantly alter a compound's lipophilicity, electronic character, and steric profile. These changes, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets. While both are halogens, the larger atomic radius and greater polarizability of bromine compared to chlorine can lead to distinct differences in their biological effects. This guide will explore these differences across several key therapeutic areas.

Antimicrobial Activity: Disrupting Microbial Defenses

Halogenated aminobenzoic acids have demonstrated significant potential as antimicrobial agents. Their mechanism of action is often attributed to the disruption of microbial cell membrane integrity and interference with essential metabolic pathways.

Mechanism of Action: The lipophilic nature of the halogenated aminobenzoic acid allows it to penetrate the bacterial cell membrane. Once inside the cytoplasm, the molecule can dissociate, leading to a decrease in intracellular pH and acidification of the cytoplasm. This disruption of the proton motive force and the structural integrity of the cell membrane ultimately inhibits microbial growth.[1] Furthermore, some derivatives are known to interfere with folic acid synthesis, a pathway essential for bacterial survival.[2]

Comparative Analysis:

Generally, the introduction of a halogen atom enhances the antimicrobial activity of aminobenzoic acid. While both bromo- and chloro-substituents contribute to this effect, the specific halogen and its position on the aromatic ring can lead to variations in potency against different microbial strains.

For instance, Schiff base derivatives of 4-aminobenzoic acid have been shown to possess antibacterial activity. While direct comparative data between bromo- and chloro-substituted aminobenzoic acids is not always available in a single study, analysis of various derivatives provides valuable insights. For example, a Schiff base of a 4-amino-3-bromobenzoic acid derivative showed a Minimum Inhibitory Concentration (MIC) of 15.62 µM against Methicillin-resistant Staphylococcus aureus (MRSA).[2] In another study, 2-amino-3-chlorobenzoic acid demonstrated potent antibacterial activity against MRSA.[3]

It's important to note that the overall molecular structure, including other functional groups, plays a crucial role in the final antimicrobial potency.

Quantitative Comparison of Antimicrobial Activities (MIC Values)

Compound ClassSpecific DerivativeTarget OrganismMIC (µM)Reference
Bromo-substitutedSchiff base of 4-Amino-3-bromobenzoic acidStaphylococcus aureus (MRSA)15.62[2]
Chloro-substituted2-Amino-3-chlorobenzoic acidStaphylococcus aureus (MRSA)Potent Activity (Specific MIC not provided)[3]
Chloro-substitutedN-(4-chlorophenyl)-2-amino-4-chlorobenzamideStaphylococcus aureus125 µg/mL[1]
Chloro-substitutedN-(4-chlorophenyl)-2-amino-4-chlorobenzamideBacillus subtilis125 µg/mL[1]
Chloro-substitutedSchiff's base of 2-chlorobenzoic acidEscherichia coliComparable to Norfloxacin[1]

Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Sterile capped test tubes or 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile growth medium

  • Stock solution of the test compound (bromo- or chloro-substituted aminobenzoic acid derivative) in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in MHB in the test tubes or microtiter plate wells.

  • Inoculation: Inoculate each tube or well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes or plates at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Dilutions with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C E Incubate at 37°C for 18-24 hours C->E D Include Positive & Negative Controls D->E F Visually Assess for Turbidity (Growth) E->F G Determine MIC F->G

Caption: Experimental Workflow for MIC Determination.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Halogenated aminobenzoic acids have emerged as promising scaffolds for the development of novel anticancer agents. Their cytotoxic effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Several derivatives of halogenated aminobenzoic acids have been shown to exert their anticancer effects by targeting specific enzymes or pathways. For example, certain chloro-substituted aminobenzoic acid derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[4] Inhibition of EGFR can block downstream signaling pathways, leading to a reduction in cell proliferation and the induction of apoptosis. Some compounds have been shown to induce apoptosis through the activation of caspases 3 and 8.[4]

Comparative Analysis:

Both bromo- and chloro-substituted aminobenzoic acids have demonstrated cytotoxic activity against various cancer cell lines. The choice of halogen can influence the potency and selectivity of the compound.

For example, a study on anilinoquinoline derivatives showed that a chloro-substituted compound had IC50 values of 3.42 µM and 5.97 µM against MCF-7 and A549 cancer cell lines, respectively.[5] In another study, 2-amino-3-chlorobenzoic acid exhibited strong cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 5 µM after 48 hours.[3] While direct comparisons in the same study are limited, the data suggests that both bromo- and chloro-substitutions can lead to potent anticancer agents. The specific substitution pattern and the overall molecular framework are critical determinants of activity.

Quantitative Comparison of Anticancer Activities (IC50 Values)

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Chloro-substitutedChloro anilinoquinoline derivativeMCF-7 (Breast)3.42[5]
Chloro-substitutedChloro anilinoquinoline derivativeA549 (Lung)5.97[5]
Chloro-substituted2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast)5 (at 48h)[3]
Bromo-substituted(Data for a directly comparable bromo-analog was not found in the provided search results)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (bromo- or chloro-substituted aminobenzoic acid derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Chloro-substituted Aminobenzoic Acid Derivative Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of aminobenzoic acid have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[6] By inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives have also been shown to inhibit the production of other pro-inflammatory mediators like nitric oxide (NO) and downregulate inflammatory signaling pathways such as MAPK and NF-κB.[6]

Comparative Analysis:

A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has shown significant anti-inflammatory effects by inhibiting the production of NO and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and COX-2.[6] This suggests that the presence of both bromo and chloro substituents on an aminobenzoic acid scaffold can lead to potent anti-inflammatory activity.

Conclusion

The substitution of bromo- or chloro- groups onto the aminobenzoic acid framework is a powerful strategy for modulating biological activity. The choice between bromine and chlorine can influence the potency and selectivity of the resulting compounds across a range of therapeutic targets, including microbial enzymes, cancer-related kinases, and inflammatory mediators.

The available data suggests that both bromo- and chloro-substituted derivatives can exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The slightly larger size and greater polarizability of bromine may offer advantages in certain protein-ligand interactions, but the optimal halogen and its substitution pattern are highly dependent on the specific biological target. Therefore, a case-by-case evaluation is essential in drug discovery and development programs. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of novel halogenated aminobenzoic acid-based therapeutics.

References

A Predictive and Methodological Guide to the X-ray Crystallography of 6-Amino-2-bromo-3-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and the development of new chemical entities. The precise arrangement of atoms in a crystal lattice, elucidated by X-ray crystallography, governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. This guide focuses on a promising, yet structurally uncharacterized, class of compounds: 6-amino-2-bromo-3-chlorobenzoic acid and its derivatives.

While a definitive crystal structure for this compound has not yet been reported in publicly accessible crystallographic databases, this guide serves as a comprehensive predictive and methodological resource. By drawing comparisons with structurally related halogenated and aminated benzoic acids, we will explore the anticipated supramolecular chemistry, provide a robust experimental framework for its crystallographic analysis, and present comparative data from analogous compounds to inform future research.

The Structural Landscape: Predicting Intermolecular Interactions

The crystal packing of this compound will be dictated by a subtle interplay of hydrogen bonds and halogen bonds. The presence of a carboxylic acid, an amino group, and two different halogen atoms on the same aromatic ring creates a rich tapestry of potential supramolecular synthons.

The primary amino group and the carboxylic acid are strong hydrogen bond donors and acceptors. It is highly probable that these functional groups will dominate the crystal packing through the formation of robust hydrogen bonds. Common motifs in related aminobenzoic acids include the formation of dimers through O-H···O interactions between carboxylic acids or chains and sheets mediated by N-H···O hydrogen bonds.[1][2]

The bromine and chlorine atoms introduce the possibility of halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering.[3][4] These halogen atoms can act as electrophilic species, interacting with nucleophilic atoms such as the oxygen of the carboxylic acid or the nitrogen of the amino group. The relative strength of these interactions (I > Br > Cl > F) suggests that the bromine atom would be a more potent halogen bond donor than the chlorine atom.[5] Competition between hydrogen and halogen bonding will ultimately determine the final crystal structure.[6]

Comparative Crystallographic Data of Related Benzoic Acid Derivatives

To provide a contextual framework, the following table summarizes key crystallographic data for several halogenated benzoic acid derivatives. This data can serve as a valuable reference for researchers working on the title compound.

CompoundSpace GroupUnit Cell ParametersKey Intermolecular InteractionsReference
4-Bromo-2-chlorobenzoic acid P 1 21/n 1a = 7.2738 Å, b = 9.0627 Å, c = 11.7233 Å, β = 102.916°Carboxylic acid dimer (O-H···O)--INVALID-LINK--
α-p-Aminobenzoic acid P21/na=18.551 Å, b=3.860 Å, c=18.642 Å, β=93.56°O-H···O dimers, N-H···O hydrogen bonds[1]
β-p-Aminobenzoic acid P21/na=12.94 Å, b=3.79 Å, c=13.43 Å, β=95.5°N-H···O and O-H···N hydrogen-bonded rings[7]
Acridine • 3-bromobenzoic acid P21/ca = 14.152 Å, b = 10.369 Å, c = 11.238 Å, β = 109.99°O-H···N hydrogen bonds, C-H···O interactions[8]

Experimental Protocol for X-ray Crystallography

This section provides a detailed, step-by-step methodology for the crystallization and subsequent X-ray diffraction analysis of this compound or its derivatives.

Part 1: Crystallization

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

1. Solvent Screening:

  • Begin with a range of solvents of varying polarity. Good candidates include ethanol, methanol, acetonitrile, ethyl acetate, and acetone.

  • The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.[9]

2. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[9]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following protocol outlines the process for data collection and structure determination.

1. Crystal Mounting:

  • Carefully select a well-formed single crystal (typically 0.1-0.3 mm in all dimensions) with sharp edges and no visible cracks.[10]

  • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.

2. Data Collection:

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[11]

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

3. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

4. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, typically using direct methods for small molecules.[10] This provides an initial model of the atomic positions.

  • The initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizing Predicted Interactions

The following diagrams, generated using Graphviz, illustrate the potential supramolecular synthons that may be present in the crystal structure of this compound.

G cluster_0 Predicted Hydrogen Bonding cluster_1 Predicted Halogen Bonding cluster_2 Predicted Mixed Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O (Dimer) mol2->mol1 O-H···O (Dimer) mol3 Molecule C mol4 Molecule D mol3->mol4 C-Br···O=C mol5 Molecule E mol6 Molecule F mol5->mol6 N-H···O=C

Caption: Predicted supramolecular synthons in this compound.

Workflow cluster_Crystallization Crystallization cluster_Diffraction X-ray Diffraction cluster_Analysis Structural Analysis Solvent Solvent Screening Technique Crystallization Technique (Evaporation, Cooling, etc.) Solvent->Technique Crystal Single Crystal Growth Technique->Crystal Mount Crystal Mounting Crystal->Mount Collect Data Collection Mount->Collect Process Data Processing Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure Refine->Final

Caption: Experimental workflow for X-ray crystallography of a small molecule.

Conclusion

The structural elucidation of this compound and its derivatives holds significant potential for advancing our understanding of intermolecular interactions and for the design of new functional materials and pharmaceuticals. While the crystal structure remains to be determined, this guide provides a solid foundation for researchers embarking on this task. By leveraging the knowledge of related compounds and employing systematic experimental methodologies, the three-dimensional architecture of these promising molecules can be unveiled, paving the way for their future applications.

References

A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic derivatization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 6-Amino-2-bromo-3-chlorobenzoic acid represents a valuable, yet challenging, building block, featuring a densely substituted aniline core with multiple functional groups that can influence reactivity in cross-coupling reactions. The formation of new carbon-carbon bonds at the C-2 position is critical for molecular diversification, and among the most powerful tools for this transformation are the palladium-catalyzed Suzuki-Miyaura and Stille couplings.[1]

This guide provides an in-depth, objective comparison of these two indispensable reactions for the functionalization of this compound. By examining the mechanistic underpinnings, functional group tolerance, and practical considerations of each method, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[2][3]High toxicity of organotin reagents, requiring careful handling and disposal.[4][5][6]
Reagent Stability Variable; boronic acids can be prone to decomposition (e.g., protodeboronation).[7]Generally stable to air and moisture.[4]
Byproducts Boron-based, often water-soluble and easily removed.[1]Tin-based, can be difficult to remove completely from the product.[8][9]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases.[10][11]Excellent, very broad functional group tolerance.[12][13]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[2][10]Often proceeds under neutral conditions.[1]

Mechanistic Overview: The Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][10] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[12][14]

The key distinction lies in the nature of the organometallic reagent and the conditions required for transmetalation. In the Suzuki coupling, the organoboron reagent must be activated by a base to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[2][15] Conversely, the Stille coupling typically proceeds without a base, as the organostannane is sufficiently activated for transmetalation.[4]

G cluster_suzuki Suzuki Coupling Cycle cluster_stille Stille Coupling Cycle s_start Pd(0)L2 s_oa Oxidative Addition (R-X) s_start->s_oa s_pd_ii R-Pd(II)-X (L2) s_oa->s_pd_ii s_trans Transmetalation (R'-B(OR)2 + Base) s_pd_ii->s_trans [R'B(OR)2(Base)]- s_r_pd_r R-Pd(II)-R' (L2) s_trans->s_r_pd_r s_re Reductive Elimination s_r_pd_r->s_re s_re->s_start Regenerates Catalyst s_product R-R' s_re->s_product st_start Pd(0)L2 st_oa Oxidative Addition (R-X) st_start->st_oa st_pd_ii R-Pd(II)-X (L2) st_oa->st_pd_ii st_trans Transmetalation (R'-SnR''3) st_pd_ii->st_trans st_r_pd_r R-Pd(II)-R' (L2) st_trans->st_r_pd_r st_re Reductive Elimination st_r_pd_r->st_re st_re->st_start Regenerates Catalyst st_product R-R' st_re->st_product

Caption: Catalytic cycles for Suzuki and Stille couplings.

Performance Comparison for this compound

Direct experimental data for the cross-coupling of this compound is scarce in the literature. However, by analyzing the reactivity of structurally similar compounds, particularly ortho-substituted anilines, we can anticipate the challenges and relative performance of each method.[16][17]

The primary challenge for this substrate is the steric hindrance around the C-2 bromine, posed by the adjacent amino and chloro substituents. Additionally, the unprotected aniline and carboxylic acid moieties can potentially coordinate to the palladium catalyst, inhibiting its activity.[16]

Suzuki Coupling:

  • Advantages: The low toxicity of boronic acids and their byproducts makes this a preferred method, especially for pharmaceutical applications and scale-up.[3][18] The commercial availability of a vast array of boronic acids provides extensive synthetic versatility.[19]

  • Challenges: The basic conditions required for the Suzuki reaction could be problematic. The carboxylic acid will be deprotonated to a carboxylate, which may alter solubility and reactivity. The unprotected aniline could potentially engage in side reactions, although recent studies have demonstrated successful couplings on unprotected ortho-bromoanilines.[16][17] Steric hindrance may necessitate the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures to achieve reasonable reaction rates.[20]

Stille Coupling:

  • Advantages: The Stille coupling's key advantage is its exceptional functional group tolerance, often proceeding under neutral conditions.[12][13] This obviates concerns about base-sensitive functional groups. Organostannanes are generally stable to air and moisture, simplifying handling.[4] For sterically hindered substrates, the Stille reaction can sometimes offer superior yields where Suzuki couplings fail.[21]

  • Challenges: The primary and most significant drawback is the high toxicity of organotin reagents and byproducts.[4][5][6] Stringent purification methods are required to remove tin residues from the final product, which can be a major obstacle in pharmaceutical synthesis.[8] While often effective, the cost and toxicity of organostannanes make the Stille coupling less desirable for large-scale applications.[19]

Experimental Protocols

The following are representative, detailed methodologies for the Suzuki and Stille couplings of this compound. These protocols are based on general procedures for challenging substrates and should be considered starting points for optimization.

G cluster_workflow Generalized Experimental Workflow start Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base/Additive) inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction (Monitor by TLC/LCMS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow comparison.
Protocol 1: Suzuki-Miyaura Coupling

This protocol employs a bulky phosphine ligand, which is often crucial for coupling sterically hindered ortho-substituted aryl halides.[16]

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar bulky ligand-precatalyst (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dtbpf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate to recover any product that partitioned as the carboxylate salt.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol is performed under neutral conditions, which is a key advantage for substrates with base-sensitive groups.[22]

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene (5 mL)

  • Optional: Copper(I) iodide (CuI) (0.1 mmol, 10 mol%) as a co-catalyst.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄. If using, add CuI at this stage.

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This helps to precipitate tin byproducts as insoluble fluorides.

  • Filter the mixture through celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the persistent nature of tin byproducts, careful chromatography is essential.[1]

Conclusion and Recommendation

The choice between Suzuki and Stille coupling for the derivatization of this compound is a trade-off between operational safety, ease of purification, and reaction robustness.

  • The Suzuki-Miyaura coupling should be the primary method of investigation due to its significantly lower toxicity profile and the relative ease of removing boron-containing byproducts.[3] Its suitability for large-scale synthesis makes it the more industrially viable option.[18] The main challenge will be optimizing the base and ligand system to overcome steric hindrance and potential substrate inhibition.

  • The Stille coupling remains a powerful alternative, particularly if the Suzuki reaction fails to provide satisfactory yields or if the substrate proves incompatible with basic conditions.[1] Its excellent functional group tolerance is a major asset.[12] However, the high toxicity of organotin reagents and the challenge of removing tin residues are significant deterrents that must be carefully managed, especially in the context of drug development.[8]

Ultimately, the optimal choice will depend on the specific synthetic goal, the scale of the reaction, and the available resources for purification and waste disposal.

References

A Comparative Guide to the Efficacy of Aminobenzoic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision in the therapeutic discovery pipeline. This guide provides an in-depth, objective comparison of the efficacy of aminobenzoic acid-based enzyme inhibitors against their primary alternatives. By delving into the mechanistic underpinnings, presenting supporting experimental data, and offering detailed protocols, this document aims to empower informed decisions in your research endeavors.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acid, a simple aromatic molecule, has proven to be a remarkably versatile scaffold in the design of enzyme inhibitors. Its derivatives have been successfully developed to target a range of enzymes with significant therapeutic relevance. This guide will focus on two key areas where aminobenzoic acid-based inhibitors have made a substantial impact: as antibacterial agents targeting dihydropteroate synthase (DHPS) and as potential therapeutics for Alzheimer's disease by inhibiting acetylcholinesterase (AChE).

We will explore the mechanism of action of these inhibitors, compare their efficacy with established non-aminobenzoic acid alternatives, and provide detailed experimental protocols for assessing their inhibitory potential.

Dihydropteroate Synthase (DHPS) Inhibition: A Cornerstone of Antibacterial Therapy

The bacterial folate synthesis pathway is a well-established target for antimicrobial agents because it is essential for bacterial survival and absent in humans, who obtain folate from their diet.[1][2] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1][3]

Mechanism of Action: The Competitive Edge

Aminobenzoic acid-based inhibitors of DHPS, most notably the sulfonamides, act as competitive inhibitors.[2][4] Their structural similarity to the natural substrate, PABA, allows them to bind to the active site of the DHPS enzyme, thereby preventing the synthesis of dihydropteroate and halting the folate synthesis pathway.[2][4] This ultimately leads to a bacteriostatic effect, as the bacteria are unable to produce the necessary precursors for DNA and protein synthesis.[4]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis block X Folate Folic Acid Dihydropteroate->Folate Further Steps Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Binding DHPS_Assay_Workflow start Start prep_reagents Prepare Reagent Mix (Buffer, DHPP, pABA, NADPH, DHFR) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor setup_plate Set up 96-well Plate with Inhibitor, Positive & Negative Controls prep_reagents->setup_plate prep_inhibitor->setup_plate add_enzyme Initiate Reaction by Adding DHPS Enzyme setup_plate->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_enzyme->measure_abs analyze_data Calculate Initial Velocities and Determine IC50 measure_abs->analyze_data end End analyze_data->end Cholinergic_Signaling cluster_synapse Cholinergic Synapse cluster_inhibition AChE Action and Inhibition Presynaptic Presynaptic Neuron Vesicle ACh Vesicle ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binding Postsynaptic Postsynaptic Neuron Signal Signal Transduction ACh_Receptor->Signal ACh_breakdown ACh Breakdown AChE->ACh_breakdown block X Inhibitor AChE Inhibitor (e.g., PABA derivative) Inhibitor->AChE Inhibition AChE_Assay_Workflow start Start prep_reagents Prepare DTNB and ATChI Solutions start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor setup_plate Set up 96-well Plate (Buffer, DTNB, Inhibitor) prep_reagents->setup_plate prep_inhibitor->setup_plate add_enzyme Add AChE Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with ATChI pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_abs analyze_data Calculate Reaction Rates and Determine IC50 measure_abs->analyze_data end End analyze_data->end

References

Safety Operating Guide

Navigating the Disposal of 6-Amino-2-bromo-3-chlorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of specialized chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Amino-2-bromo-3-chlorobenzoic acid (CAS 65971-76-8), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

GHS Hazard Classification:

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)[1]
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)[1]
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritationGHS07 (Exclamation Mark)[1]

The presence of bromine and chlorine atoms on the aromatic ring classifies this compound as a halogenated organic compound .[2] Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including as a waste product:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye irritation.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.

  • Body Protection: A laboratory coat is required to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][5]

Spill Management: Immediate and Cautious Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be collected as halogenated organic solid waste .[2][6]

  • Do Not Mix: Never mix this waste with non-halogenated organic waste, inorganic waste, or general laboratory trash.[2] Co-mingling of waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Separate Containers: Collect waste in a designated, properly labeled container specifically for halogenated organic solids.

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of a waste mixture must be listed. The date of waste accumulation should also be clearly marked.

Step 3: Waste Accumulation and Storage
  • Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a container failure.

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste disposal requests. This may involve completing an online form or attaching a specific waste tag to the container.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G start Start: Disposal of This compound hazard_id Hazard Identification: - Harmful if swallowed (H302) - Skin/Eye Irritant (H315, H319) - Respiratory Irritant (H335) - Halogenated Organic Compound start->hazard_id ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if dust risk) hazard_id->ppe waste_type Is the waste solid or in solution? ppe->waste_type solid_waste Collect as Halogenated Organic Solid Waste waste_type->solid_waste Solid solution_waste Consult EHS for guidance on collecting as Halogenated Organic Liquid Waste waste_type->solution_waste Solution container Use a labeled, compatible waste container solid_waste->container solution_waste->container storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment container->storage disposal_request Arrange for pickup by Environmental Health & Safety (EHS) storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to the principles of hazard identification, appropriate PPE usage, and meticulous waste segregation and handling, researchers can ensure that the lifecycle of this chemical is managed responsibly from acquisition to final disposal. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Amino-2-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 6-Amino-2-bromo-3-chlorobenzoic acid (CAS No. 65971-76-8). This compound, while integral to various synthetic pathways, presents hazards that necessitate rigorous safety protocols to mitigate risk.[1][2] Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before handling any chemical, a thorough understanding of its potential hazards is crucial. For this compound, the primary hazards identified are:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[2]

  • Causes serious eye irritation (H319): The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[2]

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[2]

Given these hazards, a risk assessment should be conducted to evaluate the potential for exposure based on the specific laboratory procedures being performed. This includes considering the quantity of the substance being used, the duration of the handling process, and the potential for dust or aerosol generation.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimizing exposure to this compound. The following table summarizes the essential PPE and provides key specifications.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374 or equivalent standards. Gloves should be inspected for any signs of degradation or perforation before each use. The "why": This compound causes skin irritation, and gloves provide a direct barrier to prevent contact.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for procedures with a high risk of splashing. The "why": To prevent serious eye irritation from dust or splashes.[2]
Skin and Body Protection A laboratory coat or chemical-resistant apron . For larger quantities or tasks with a higher risk of exposure, a full chemical-resistant suit may be necessary.[4] The "why": To protect the skin on the arms and body from accidental contact and contamination of personal clothing.
Respiratory Protection For procedures that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4] This could range from a disposable N95 respirator to a half-mask or full-face respirator with appropriate particulate filters. The "why": To prevent respiratory tract irritation from inhaling fine particles of the compound.[2]
Procedural Guidance: A Step-by-Step Approach to Safety

Safe handling of this compound extends beyond simply wearing PPE. The following procedural steps are designed to create a self-validating system of safety.

3.1. Preparation and Engineering Controls:

  • Work in a designated area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Ensure accessibility of safety equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

  • Minimize dust generation: Handle the solid material carefully to avoid creating dust.

3.2. Donning and Doffing of PPE: The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

3.3. Handling the Chemical:

  • Avoid direct contact: Use spatulas or other appropriate tools to handle the solid.

  • Keep containers closed: When not in use, ensure the container is tightly sealed to prevent the release of dust.

  • General hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[5]

By integrating these comprehensive safety and handling protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with this compound, ensuring a safer research environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-bromo-3-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-2-bromo-3-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.